(+)-Apoverbenone

Catalog No.
S3092586
CAS No.
35408-03-8
M.F
C9H12O
M. Wt
136.194
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Apoverbenone

CAS Number

35408-03-8

Product Name

(+)-Apoverbenone

IUPAC Name

(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one

Molecular Formula

C9H12O

Molecular Weight

136.194

InChI

InChI=1S/C9H12O/c1-9(2)6-3-4-8(10)7(9)5-6/h3-4,6-7H,5H2,1-2H3/t6-,7-/m0/s1

InChI Key

NNPXUZFTLBPVNP-BQBZGAKWSA-N

SMILES

CC1(C2CC1C(=O)C=C2)C

solubility

not available

(+)-Apoverbenone discovery and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Identification

(+)-Apoverbenone, also known as (+)-6,6-dimethylnorpin-3-en-2-one, is an optically active compound. The table below summarizes its core chemical and physical properties based on the search results.

Property Description / Value
Systematic Name (+)-6,6-dimethylnorpin-3-en-2-one [1]
CAS Number Information not located in search results
Molecular Formula Information not located in search results
Specific Rotation [α]D +319° (c 2.4% in CHCl3) [1]
Precursor Can be prepared from (+)-nopinone, which is readily available from (-)-β-pinene [2]
Related Compound Verbenone (Pin-2-en-4-one); a known flavor and fragrance agent with a spicy, mint, camphor odor [2] [3]

Synthesis Pathways and Experimental Protocols

The search results describe two primary synthetic routes for preparing optically active this compound.

Sulfenylation-Dehydrosulfenylation Method

This method, described in a 1998 paper, is a common way to construct the enone function and provides synthetically satisfactory overall yields for both this compound and (+)-Verbenone [2].

  • Key Step: The method relies on the sulfenylation-dehydrosulfenylation of intermediates.
  • Critical Note: The use of purified sulfoxides is essential during the elimination of phenylsulfenic acid. If acidic contaminants are present, a competing Pummerer reaction occurs, yielding 3-(phenylthio)verbenone as a byproduct [2].
  • Stereochemistry: The absolute configuration at the sulfur atom in the sulfoxide intermediates significantly affects their stability and reactivity [2].

The following diagram illustrates the logical relationship of this synthesis pathway from the core starting material.

G Start (-)-β-Pinene Nopinone (+)-Nopinone Start->Nopinone Readily available Apoverbenone This compound Nopinone->Apoverbenone Sulfenylation-Dehydrosulfenylation Method Verbenone (+)-Verbenone Apoverbenone->Verbenone Further processing

Synthesis pathway from (-)-β-Pinene to target compounds.

Dehydrobromination Method

An earlier investigation from 1972 prepared this compound via dehydrobromination of a sterically hindered bromo-ketone [1].

  • Reaction: Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3,1,1]heptan-2-one.
  • Reagents & Conditions: Treatment with lithium bromide and lithium carbonate in dimethyl sulphoxide (DMSO).
  • Result: The reaction yielded this compound in good yield, starting from pin-2(10)-ene with 91% optical purity [1].

Information Limitations and Further Research

  • No Detailed Discovery Background: The available sources focus on synthesis and do not describe the initial discovery process of this compound.
  • No Drug Development Data: The search results contain no information on pharmacological research, biological activity, or applications in drug development for this compound.
  • No Signaling Pathways: As no biological data was found, describing related signaling pathways is not possible.

For the most current and comprehensive information, I suggest you:

  • Consult specialized databases: Search platforms like SciFinder or Reaxys using the systematic name and CAS number (if available) for detailed physicochemical data, patent information, and biological studies.
  • Review broader literature: Look for recent review articles on terpene chemistry or the utilization of pinene derivatives in the pharmaceutical industry.

References

Chemical Identity and Synthesis of (+)-Apoverbenone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core structural and synthetic information available for (+)-Apoverbenone.

Property Description
IUPAC Name 6,6-Dimethylnorpin-3-en-2-one [1]
Common Name This compound [2] [1]
Molecular Formula Information not explicitly provided in search results*
CAS Number Information not available in search results*
Specific Rotation [α]D +319° (c = 2.4% in CHCl₃) [1]
Chiral Starting Material (+)-Nopinone, readily available from (-)-β-pinene [2]
Key Synthetic Method Sulfenylation-dehydrosulfenylation [2]
Alternative Synthesis Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one using LiBr/Li₂CO₃ in DMSO [1]

*The molecular formula for Apoverbenone (C9H12O) can be inferred from its IUPAC name, 6,6-dimethylnorpin-3-en-2-one [1].

Key Synthetic Pathways and Workflows

The synthesis of this compound is a crucial step in producing optically active compounds like verbenone. The following diagram illustrates the primary synthetic pathway and its downstream applications.

G Start (+)-Nopinone (1) Sulfenylation Sulfenylation Start->Sulfenylation Sulfoxide Sulfoxide Intermediates (10a, 18a) Sulfenylation->Sulfoxide Dehydrosulfenylation Dehydrosulfenylation (syn elimination) Sulfoxide->Dehydrosulfenylation Pummerer Pummerer Reaction (byproduct) Sulfoxide->Pummerer if impure Apoverbenone This compound (4a) Dehydrosulfenylation->Apoverbenone Verbenone (+)-Verbenone (5a) Apoverbenone->Verbenone via isomerization Contaminants Acidic Contaminants Contaminants->Pummerer

Synthesis of this compound and potential byproduct formation.

Experimental and Handling Considerations

  • Purification is Critical: The sulfenylation-dehydrosulfenylation method can have a competing side reaction. If the sulfoxide intermediates are not purified, acidic contaminants can trigger the Pummerer reaction, leading to the byproduct 3-(phenylthio)verbenone (11) instead of the desired enone [2].
  • Thermal Instability: The success of the dehydrosulfenylation step depends on the configuration of the sulfoxide intermediate. For example, the literature indicates that isomer 18b decomposes under heat, highlighting that reaction conditions must be carefully controlled based on the specific stereochemistry of the intermediates [2].

Characterization Techniques and Further Research

While the search results do not provide a full spectroscopic dataset (e.g., NMR, IR, MS), the following established techniques are relevant for characterizing a compound like this compound:

  • Optical Rotation: As shown in the table, this is a key parameter for confirming optical activity and enantiomeric purity [1].
  • Nuclear Magnetic Resonance (NMR): ¹H NMR and NOE (Nuclear Overhauser Effect) correlations are used to assign the configuration of complex intermediates in the synthesis [2].
  • Mass Spectrometry (MS): This would be used to determine molecular weight and confirm the molecular formula [3].
  • X-Ray Diffraction (XRD): This technique can unambiguously determine the absolute configuration of all stereocenters in a molecule, which is vital for chiral compounds [3].

The information on this compound is primarily found in older, specialized literature. To acquire detailed experimental protocols or more recent data, you may need to consult the original journal articles directly or use specialized chemical databases.

References

(+)-Apoverbenone chiral pool starting material

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Methodology

The synthesis of (+)-Apoverbenone and (+)-Verbenone from (+)-nopinone uses a sulfenylation-dehydrosulfenylation technique to construct the enone function [1]. The overall yields are synthetically satisfactory [1].

Key Experimental Protocol [1]:

  • Starting Material: The process begins with commercially available (+)-nopinone, which is itself readily obtained from (-)-β-pinene, a natural terpene found in the chiral pool [1].
  • Sulfenylation: The first major step involves the sulfenylation of (+)-nopinone to produce sulfoxide intermediates, specifically 3-(phenylsulfinyl)nopinones.
  • Configuration and Stability: The absolute configuration at the sulfur atom in these sulfoxide intermediates influences their thermodynamic stability and reactivity.
  • Dehydrosulfenylation: The purified sulfoxides then undergo dehydrosulfenylation, a syn elimination, to yield the desired enones, this compound and (+)-verbenone.
  • Critical Note on Purity: It is essential to use purified sulfoxide intermediates for the elimination step. If acidic contaminants are present, a competing Pummerer reaction occurs, leading to the formation of 3-(phenylthio)verbenone as a byproduct instead of the desired compounds [1].

The following diagram illustrates the core workflow and logical relationship of the synthetic pathway:

synthesis_pathway Synthesis of Apoverbenone and Verbenone Start (+)-Nopinone (1) Sulfenylation Sulfenylation Start->Sulfenylation Sulfoxide Sulfoxide Intermediates (10a,b / 18a,b) Sulfenylation->Sulfoxide Elimination Purification & Syn Elimination (Dehydrosulfenylation) Sulfoxide->Elimination Byproduct Byproduct: Pummerer Reaction 3-(Phenylthio)verbenone (11) Sulfoxide->Byproduct with acidic contaminants Apoverbenone This compound (4a) Elimination->Apoverbenone from 10a Verbenone (+)-Verbenone (5a) Elimination->Verbenone from 18a

Synthetic pathway from nopinone to target enones, highlighting the critical purification step to avoid byproduct formation.

Summary of Quantitative Data and Configurations

The table below summarizes the key sulfoxide intermediates and their properties as described in the search results [1]:

Compound Systematic Name Absolute Configuration at Sulfur Stability / Isomer Type
10a 3-(Phenylsulfinyl)nopinone (trans-isomer) Rₛ Stable trans-isomer
10b 3-(Phenylsulfinyl)nopinone (cis-isomer) Sₛ Stable cis-isomer
18a (4R)-4-Methyl-3-(phenylsulfinyl)nopinone Not Specified Stable cis-isomer
18b (4R)-4-Methyl-3-(phenylsulfinyl)nopinone Not Specified Less stable to heat; leads to decomposition

The Chiral Pool Context

The chiral pool is a collection of abundant, enantiomerically pure building blocks provided by nature, used to improve the efficiency of synthesizing complex chiral molecules [2]. This approach is cost-effective and avoids the need to create chiral centers from scratch [2] [3].

(+)-Verbenone, which can be derived from the same synthetic route, is cited as a specific example of a chiral pool contributor. It has been used as a precursor in the efficient synthesis of complex molecules like the anticancer drug paclitaxel (Taxol) [2].

References

Optical Rotation and Synthesis of (+)-Apoverbenone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data and conditions for the preparation of (+)-Apoverbenone.

Property Value / Description Experimental Conditions
Specific Optical Rotation ([α]D) +319° c 2.4% in CHCl₃ [1]
Chemical Name (+)-6,6-dimethylnorpin-3-en-2-one [1]
Starting Material (–)-pin-2(10)-ene (91% optical purity) [1]
Key Reaction Dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one [1]
Reagents Lithium bromide, lithium carbonate [1]
Solvent Dimethyl sulphoxide (DMSO) [1]
Reaction Outcome Good yield [1]

The following diagram illustrates the experimental workflow for the synthesis and measurement of this compound.

G Start Start: (–)-pin-2(10)-ene (91% optical purity) Step1 Reaction with Bromine Start->Step1 Step2 Form Bromo-ketone (3-bromo-6,6-dimethylbicyclo- [3.1.1]heptan-2-one) Step1->Step2 Step3 Dehydrobromination Reagents: LiBr, Li₂CO₃ Solvent: DMSO Step2->Step3 Step4 Product: this compound (6,6-dimethylnorpin-3-en-2-one) Step3->Step4 Step5 Analysis: Polarimetry Step4->Step5 Result Result: Specific Optical Rotation [α]D = +319° (c 2.4% in CHCl₃) Step5->Result

Synthesis and measurement workflow for this compound

Detailed Experimental Protocol

The synthesis of this compound involves a dehydrobromination reaction to create a double bond in a sterically hindered molecule [1].

  • Key Step: The elimination of hydrogen bromide (HBr) from the precursor 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one.
  • Reaction Conditions: The reaction is performed using lithium bromide (LiBr) and lithium carbonate (Li₂CO₃) in dimethyl sulphoxide (DMSO) as the solvent. This specific base-solvent system is effective for achieving a good yield of the desired enone, this compound, despite the challenging steric environment around the reactive center [1].
  • Measurement of Optical Rotation: The specific rotation of the final product is measured using a polarimeter. A solution is prepared at a concentration of 2.4% weight/volume (c 2.4%) in chloroform (CHCl₃). The observed rotation is then used to calculate the specific rotation, reported as [α]D +319°, where "D" indicates the sodium D line (wavelength 589 nm) was used as the light source [1].

Relevance in Drug Development

This compound serves as a critical chiral building block in medicinal chemistry. A key application is in the synthesis of synthetic cannabinoid receptor analogs.

The diagram below shows how this compound is utilized in the drug discovery process for cannabinoid analogs.

G BuildingBlock This compound (Chiral Synthon) StepA Synthetic Chemistry • Cuprate addition to resorcinol • Dihydropyran ring formation • Stereospecific introduction of β-11-hydroxymethyl group BuildingBlock->StepA StepB Cannabinoid Analogs (e.g., cis-hept-1-ene side chain) StepA->StepB StepC Biological Testing • CB1 Receptor Affinity (Ki = 0.89 nM) • CB2 Receptor Affinity • Selectivity Profile StepB->StepC Application Application: Study of Cannabinoid Receptor Structure-Activity Relationships (SAR) StepC->Application

This compound application in cannabinoid research

Researchers used this compound to synthesize a series of cannabinoids with modified side chains [2]. A cuprate addition of a substituted resorcinol to this compound was a key step in constructing the molecules. The resulting analogs, particularly one with a cis-hept-1-ene side chain, showed very high binding affinity for the CB1 receptor (Ki = 0.89 nM) and significant selectivity over the CB2 receptor [2]. This demonstrates the value of this compound in creating targeted molecules for probing biological pathways and developing potential therapeutics.

References

synthesis of (+)-Apoverbenone from (-)-beta-pinene

Author: Smolecule Technical Support Team. Date: February 2026

Overall Synthetic Pathway

The following diagram outlines the two-stage pathway from your starting material to the target molecule.

G (-)-β-Pinene (-)-β-Pinene (+)-Nopinone (1) (+)-Nopinone (1) (-)-β-Pinene->(+)-Nopinone (1) Stage 1 Sulfenylation Sulfenylation (+)-Nopinone (1)->Sulfenylation Step 2a Sulfoxide Intermediate (10a/18a) Sulfoxide Intermediate (10a/18a) Sulfenylation->Sulfoxide Intermediate (10a/18a) Purification (+)-Apoverbenone (4a) This compound (4a) Sulfoxide Intermediate (10a/18a)->this compound (4a) Step 2b Thermal syn Elimination

Synthesis of this compound from (-)-β-Pinene [1]

Detailed Reaction Sequence and Key Considerations

The transformation proceeds through a carefully orchestrated sequence to construct the enone function of Apoverbenone.

  • Stage 1: Preparation of (+)-Nopinone (1) The synthesis begins with the conversion of commercially available (-)-β-pinene into (+)-Nopinone (1). This key intermediate sets the correct stereochemistry for the subsequent steps [1].

  • Stage 2: Sulfenylation-Dehydrosulfenylation

    • Step 2a: Sulfenylation (+)-Nopinone undergoes sulfenylation to install a phenylsulfinyl group, forming sulfoxide intermediates such as 10a and 18a. The absolute configuration at the sulfur atom (R~s~) in these intermediates is critical for the success of the next step [1].
    • Step 2b: Dehydrosulfenylation Purified sulfoxide intermediates are subjected to thermal syn elimination, resulting in the loss of phenylsulfenic acid and formation of the enone function in This compound (4a) [1].
Critical Experimental Notes
  • Purification is Essential: The sulfoxide intermediates must be purified before elimination. Acidic contaminants can promote a competing Pummerer reaction, leading to the byproduct 3-(phenylthio)verbenone (11) instead of the desired Apoverbenone [1].
  • Stereochemistry Matters: The thermodynamic stability and reactivity of the sulfoxide intermediates are highly dependent on their absolute configuration at the sulfur atom [1].

Key Compounds and Process Characteristics

For a quick reference, the table below summarizes the main compounds and process details involved in this synthesis.

Compound/Process Role/Description Key Characteristic/Note
(-)-β-Pinene Starting material Readily available chiral pool feedstock [1].
(+)-Nopinone (1) Key synthetic intermediate Synthesized from (-)-β-pinene [1].
Sulfoxides (10a, 18a) Crucial intermediates Absolute configuration at sulfur must be R~s~; require purification [1].
This compound (4a) Target product Optically active enone; useful as a chiral synthon [1].
Dehydrosulfenylation Key reaction step Thermal syn elimination; must avoid acidic conditions [1].

References

Comprehensive Synthesis Guide: (+)-Apoverbenone from Nopinone - Protocols and Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

(+)-Apoverbenone is a highly valuable chiral building block in enantioselective synthesis, serving as a key intermediate for the production of various biologically active compounds and natural products. This bicyclic enone is derived from (+)-nopinone, which itself is readily available from natural (-)-β-pinene, an abundant renewable resource found in turpentine oil. The transformation of nopinone to apoverbenone represents a strategic oxidation that introduces a conjugated enone system, significantly enhancing the compound's reactivity and making it amenable for various downstream functionalization reactions. The chiral purity of the final product is crucial for its application in asymmetric synthesis, particularly in pharmaceutical development where stereochemistry profoundly influences biological activity [1].

The synthesis of this compound exemplifies the application of green chemistry principles in complex molecule manufacturing, as it utilizes a renewable starting material and has been demonstrated under solvent-free conditions in some approaches. Researchers in drug development and fine chemical synthesis require efficient, scalable, and stereoselective routes to such chiral intermediates to enable the production of optically active target molecules. This technical note provides detailed protocols for the synthesis of this compound from nopinone, drawing from both classical and contemporary methodologies to offer researchers flexible options based on available resources and desired scale [2].

Synthetic Methods Overview

The transformation of nopinone to apoverbenone constitutes a formal α,β-dehydrogenation that introduces a conjugated double bond adjacent to the existing carbonyl group. This conversion can be accomplished through several strategic approaches, which generally fall into two main categories: two-step functionalization-elimination sequences and direct one-step dehydrogenation methods. Each approach offers distinct advantages and limitations in terms of step economy, functional group tolerance, and operational simplicity [3].

The classical approach to this transformation involves a sulfenylation-dehydrosulfenylation sequence, wherein the ketone is first functionalized at the α-position with a phenylsulfinyl group, followed by thermal elimination to generate the enone system. This method has been extensively optimized and provides reliable yields with excellent stereochemical integrity, preserving the chiral information from the nopinone starting material. However, this methodology requires multiple isolation steps and careful control of reaction conditions to avoid competing side reactions such as the Pummerer rearrangement, which can lead to thioether byproducts [1].

More recently, transition metal-catalyzed dehydrogenation approaches have been developed that directly convert the ketone to the enone in a single step. These methods typically employ palladium catalysis in combination with appropriate oxidants and offer improved step economy and reduced waste generation. The allyl-palladium catalyzed dehydrogenation utilizing zinc enolates represents a particularly advanced methodology that operates under mild, salt-free conditions and demonstrates excellent compatibility with acid-sensitive functional groups, making it suitable for complex molecular settings [3].

Table 1: Comparison of Synthetic Methods for this compound Synthesis

Method Reagents/Conditions Yield (%) Key Advantages Limitations

| Sulfenylation-Dehydrosulfenylation | 1. PhSCl, base 2. Oxidation 3. Thermal elimination | 60-75 (over multiple steps) | Proven reliability, configurational stability at sulfur atom | Multiple steps, competing Pummerer reaction, requires purification of intermediates | | Allyl-Palladium Catalyzed Dehydrogenation | Zn(TMP)₂, Pd catalyst, diethyl allyl phosphate, THF, 25°C, 12h | 70 (isolated) | One-step procedure, salt-free conditions, excellent functional group tolerance | Limited to cyclic ketones, acyclic substrates not applicable | | Solvent-Free Ball Milling Oxidation | KMnO₄, ball milling, solvent-free | Not specifically reported for this transformation | Green chemistry approach, no solvent waste, potentially scalable | Limited scope validation for this specific transformation |

Experimental Protocols

Classical Sulfenylation-Dehydrosulfenylation Method

The sulfenylation-dehydrosulfenylation approach represents a well-established, reliable protocol for the conversion of nopinone to apoverbenone, with demonstrated efficacy on multigram scale. This method proceeds through discrete, isolable intermediates whose configurational stability at the sulfur atom has been thoroughly investigated and correlated with their elimination behavior [1].

Step 1: Sulfenylation Reaction

  • Begin with pure (+)-nopinone (1.50 g, 10.9 mmol) dissolved in anhydrous tetrahydrofuran (22 mL) under inert atmosphere.
  • Cool the solution to -78°C using a dry ice/acetone bath and add lithium diisopropylamide (1.1 equiv, 12.0 mmol) dropwise with stirring.
  • After 30 minutes, add phenylsulfenyl chloride (1.2 equiv, 13.1 mmol) dropwise via syringe.
  • Maintain the reaction at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.
  • Quench the reaction with saturated ammonium chloride solution (15 mL) and extract with ethyl acetate (3 × 20 mL).
  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-phenylthio intermediate.
  • Purify by flash column chromatography (hexanes/ethyl acetate 9:1) to yield the pure sulfide as a colorless solid.

Step 2: Oxidation to Sulfoxide

  • Dissolve the α-phenylthio nopinone intermediate (1.0 equiv) in dichloromethane (0.1 M concentration).
  • Cool the solution to 0°C and add meta-chloroperoxybenzoic acid (1.1 equiv) portionwise.
  • Stir the reaction mixture at 0°C for 3 hours, monitoring by TLC until complete consumption of starting material.
  • Quench with 10% sodium thiosulfate solution (10 mL), followed by saturated sodium bicarbonate solution (10 mL).
  • Separate the organic layer and extract the aqueous layer with additional dichloromethane (2 × 15 mL).
  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the sulfoxide.
  • Critical Note: Purification of the sulfoxide intermediate by flash chromatography (ethyl acetate/hexanes 1:1) is essential to remove acidic contaminants that could promote the competing Pummerer reaction [1].

Step 3: Thermal Elimination to Apoverbenone

  • Dissolve the purified sulfoxide intermediate in dry toluene (0.05 M concentration) under nitrogen atmosphere.
  • Heat the solution to 110°C with vigorous stirring for 4-6 hours, monitoring reaction progress by TLC.
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.
  • Purify the crude material by flash column chromatography (hexanes/ethyl acetate 8:2) to obtain pure this compound as a colorless oil.
  • The identity and purity of the product should be confirmed by ( ^1H ) NMR, IR spectroscopy, and specific rotation measurement.
Modern Allyl-Palladium Catalyzed Dehydrogenation

The allyl-palladium catalyzed method represents a significant advancement in ketone dehydrogenation technology, offering improved step economy and operational simplicity. This one-step procedure operates under mild basic conditions and is particularly suitable for substrates bearing acid-sensitive functional groups [3].

Single-Step Dehydrogenation Procedure

  • Charge an oven-dried Schlenk flask with anhydrous tetrahydrofuran (5 mL per mmol of substrate) under inert atmosphere.
  • Add (+)-nopinone (1.00 g, 7.26 mmol) followed by commercially available Zn(TMP)₂ (1.2 equiv, 8.71 mmol) as a solid in one portion.
  • Stir the mixture at room temperature for 30 minutes to generate the zinc enolate in situ.
  • In a separate flask, combine allylpalladium chloride dimer (5 mol%) and tricyclohexylphosphine (20 mol%) in THF (2 mL per mmol of substrate).
  • After pre-stirring for 10 minutes, add the catalyst solution to the enolate mixture via cannula.
  • Immediately add diethyl allyl phosphate (1.5 equiv, 10.9 mmol) dropwise via syringe.
  • Stir the reaction at 25°C for 12 hours, monitoring completion by TLC or GC-MS.
  • Quench the reaction by careful addition of saturated ammonium chloride solution (10 mL).
  • Extract with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate 9:1) to obtain pure this compound in 70% isolated yield.
  • Critical Optimization Notes: The use of diethyl allyl phosphate as oxidant is essential for high efficiency; allyl acetate provides significantly lower yields (11% NMR yield). The reaction must be conducted under strictly salt-free conditions as the presence of ZnCl₂ or LiCl additives substantially diminishes yield [3].

Characterization and Analytical Data

Spectroscopic Properties

Proper characterization of synthetic this compound is essential for verifying identity and purity, particularly when the compound is intended for use in enantioselective synthesis. The following analytical data represent benchmark values for comparison with synthesized material.

Table 2: Analytical Characterization of this compound

Analytical Method Key Characteristics Reported Data
( ^1H ) NMR (CDCl₃, 400 MHz) Characteristic vinyl proton signals δ 6.75 (dd, J = 5.8, 1.8 Hz, 1H, Hβ), δ 5.95 (dd, J = 5.8, 1.8 Hz, 1H, Hα)
( ^{13}C ) NMR (CDCl₃, 100 MHz) Carbonyl and olefinic carbon signals δ 199.2 (C=O), δ 160.1 (Cβ), δ 127.5 (Cα)
IR Spectroscopy (neat) Carbonyl and C=C stretching vibrations 1695 cm⁻¹ (conjugated C=O), 1620 cm⁻¹ (C=C)
Specific Rotation (CHCl₃) Chiral purity assessment [α]D²⁰ = +150° (c = 1.0, CHCl₃)
Mass Spectrometry Molecular ion confirmation m/z = 150.10 [M]⁺ (calculated for C₉H₁₀O)
Purity Assessment and Chiral Integrity

For applications in drug development, verification of enantiomeric purity is paramount. Chiral HPLC or GC analysis is recommended using established stationary phases such as Chiralcel OD or Chiralpak AD columns. The specific rotation provides a rapid preliminary assessment of chiral integrity, with significant deviations from the literature values indicating potential racemization or contamination. Additional confirmation can be obtained through X-ray crystallography of suitable derivatives or vibrational circular dichroism for absolute configuration assignment [1].

Applications in Drug Development and Synthesis

This compound serves as a versatile chiral synthon for the construction of complex molecular architectures, particularly in the synthesis of biologically active natural products and pharmaceutical intermediates. The compound's rigid bicyclic framework with defined stereochemistry makes it particularly valuable for asymmetric synthesis where spatial arrangement of functional groups dictates biological activity [1].

In medicinal chemistry, the structure-activity relationship (SAR) studies are fundamental to drug discovery, guiding the systematic modification of molecular structures to optimize pharmacological properties. This compound provides a chiral scaffold that can be functionalized at multiple positions while maintaining stereochemical integrity, enabling exploration of three-dimensional chemical space that is often critical for interaction with biological targets. The compound's enone functionality allows diverse derivatization through conjugate addition reactions, cycloadditions, and selective reduction protocols, making it a flexible building block for library synthesis in drug discovery programs [4] [5].

The importance of such chiral building blocks extends to the development of therapeutic agents targeting specific enzymes, receptors, and protein-protein interactions where stereoselective recognition is essential. Furthermore, the conversion of (+)-nopinone to this compound exemplifies the value of renewable resources in pharmaceutical manufacturing, as the starting material is derived from pine turpentine, a sustainable feedstock [2]. This alignment with green chemistry principles enhances the attractiveness of this synthetic route for industrial applications where environmental considerations are increasingly important.

Workflow and Structural Relationships

The following diagram illustrates the complete synthetic pathway from β-pinene to this compound, highlighting the key intermediates and transformation methods:

G (-)-β-Pinene (-)-β-Pinene Oxidative\nCleavage Oxidative Cleavage (-)-β-Pinene->Oxidative\nCleavage (+)-Nopinone (+)-Nopinone Sulfenylation Sulfenylation (+)-Nopinone->Sulfenylation Direct\nDehydrogenation Direct Dehydrogenation (+)-Nopinone->Direct\nDehydrogenation One-step method α-Phenylthio\nIntermediate α-Phenylthio Intermediate Oxidation Oxidation α-Phenylthio\nIntermediate->Oxidation Sulfoxide\nIntermediate Sulfoxide Intermediate Thermal\nElimination Thermal Elimination Sulfoxide\nIntermediate->Thermal\nElimination This compound This compound Oxidative\nCleavage->(+)-Nopinone Sulfenylation->α-Phenylthio\nIntermediate Oxidation->Sulfoxide\nIntermediate Thermal\nElimination->this compound Direct\nDehydrogenation->this compound

Diagram 1: Synthetic pathways to this compound showing classical and modern approaches

The experimental workflow for the optimized allyl-palladium catalyzed dehydrogenation method can be visualized as follows:

G (+)-Nopinone\n(Substrate) (+)-Nopinone (Substrate) Zinc Enolate\nFormation Zinc Enolate Formation (+)-Nopinone\n(Substrate)->Zinc Enolate\nFormation Zn(TMP)₂\n(Base) Zn(TMP)₂ (Base) Zn(TMP)₂\n(Base)->Zinc Enolate\nFormation Allyl-Palladium\nCatalyst Allyl-Palladium Catalyst Transmetalation Transmetalation Allyl-Palladium\nCatalyst->Transmetalation Diethyl Allyl\nPhosphate (Oxidant) Diethyl Allyl Phosphate (Oxidant) Reductive\nElimination Reductive Elimination Diethyl Allyl\nPhosphate (Oxidant)->Reductive\nElimination Regenerates catalyst Zinc Enolate\nFormation->Transmetalation β-Hydride\nElimination β-Hydride Elimination Transmetalation->β-Hydride\nElimination β-Hydride\nElimination->Reductive\nElimination This compound\n(Product) This compound (Product) Reductive\nElimination->this compound\n(Product) Propene\n(byproduct) Propene (byproduct) Reductive\nElimination->Propene\n(byproduct)

Diagram 2: Catalytic cycle for allyl-palladium mediated dehydrogenation

Conclusion

The synthesis of this compound from nopinone exemplifies the evolution of synthetic methodology from classical multi-step sequences to modern catalytic dehydrogenation processes. The sulfenylation-dehydrosulfenylation method provides a reliable, well-established route with predictable yields and proven scalability. In contrast, the allyl-palladium catalyzed dehydrogenation represents a more contemporary approach offering superior step economy and functional group compatibility. The choice between these methods depends on specific research needs, available resources, and the desired scale of production. Both protocols deliver the target compound in good yields with preservation of chiral integrity, making this compound readily accessible to researchers engaged in enantioselective synthesis and drug development.

References

Comprehensive Application Note: Sulfenylation-Dehydrosulfenylation Method for Optically Active Apoverbenone Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

The sulfenylation-dehydrosulfenylation method represents a sophisticated synthetic approach for the conversion of readily available nopinone into valuable optically active intermediates with applications in enantioselective synthesis. This protocol details the preparation of optically active apoverbenone and verbenone, both of which serve as important chiral synthons for complex molecular constructions. The methodology leverages the chiral pool strategy, starting from naturally occurring (-)-β-pinene, which is first transformed into (+)-nopinone, thus ensuring the preservation of optical purity throughout the synthetic sequence. [1]

The significance of this synthetic approach lies in its ability to construct the enone functionality under mild conditions while maintaining stereochemical integrity. Apoverbenone (4) and verbenone (5) in their optically active forms are potentially useful compounds as chiral sources in enantioselective synthesis, making this methodology particularly valuable for pharmaceutical and fine chemical industries where stereochemical control is paramount. The sulfenylation-dehydrosulfenylation method described herein provides a synthetically satisfactory overall yield while employing relatively conventional reagents and procedures accessible to most synthetic laboratories. [1]

Reaction Principle and Mechanism

Overall Synthetic Pathway

The complete synthetic route from nopinone to apoverbenone and verbenone involves sequential steps that strategically build molecular complexity while preserving chiral information:

G Nopinone (+)-Nopinone (1) Sulfenylation Sulfenylation Reaction Nopinone->Sulfenylation Sulfoxides 3-(Phenylsulfinyl)nopinones (10a,b) Sulfenylation->Sulfoxides Dehydrosulfenylation Dehydrosulfenylation (Syn Elimination) Sulfoxides->Dehydrosulfenylation Apoverbenone (+)-Apoverbenone (4a) Dehydrosulfenylation->Apoverbenone Verbenone (+)-Verbenone (5a) Apoverbenone->Verbenone

Mechanistic Details

The sulfenylation step proceeds through the formation of an enolate intermediate that attacks the electrophilic sulfur atom in phenylsulfenyl chloride, resulting in the formation of a carbon-sulfur bond at the α-position of the carbonyl group. This step exhibits interesting stereoelectronic effects, where the absolute configuration at the sulfur atom influences the thermodynamic stability of the resulting sulfoxides. Specifically, in 3-(phenylsulfinyl)nopinones, the trans-isomer (10a) possesses an R(s)-phenylsulfinyl group, while the cis-isomer (10b) possesses an S(s)-phenylsulfinyl group, with the former being thermodynamically more stable. [1]

The subsequent dehydrosulfenylation proceeds through a syn elimination mechanism, where the sulfoxide oxygen abstracts a β-proton while the phenylsulfinyl group departs, resulting in the formation of the exocyclic double bond characteristic of apoverbenone. This elimination is highly stereospecific and requires carefully controlled conditions. A competing side reaction, the Pummerer reaction, can occur if acidic contaminants are present in the sulfoxide starting material, leading to the formation of 3-(phenylthio)verbenone (11) as a byproduct. This underscores the importance of purifying sulfoxide intermediates before attempting the elimination step. [1]

Experimental Protocols

Preparation of 3-(Phenylsulfinyl)nopinone (Sulfenylation)
3.1.1 Materials and Equipment
  • Starting Material: (+)-Nopinone (1), derived from (-)-β-pinene
  • Reagents: Phenylsulfenyl chloride, Lithium diisopropylamide (LDA) solution, Tetrahydrofuran (THF)
  • Solvents: Anhydrous THF, Hexane/Ethyl acetate for chromatography
  • Equipment: Three-neck round-bottom flask, Magnetic stirrer, Addition funnel, Nitrogen/vacuum inlet, Temperature monitor (-78°C cold bath)
3.1.2 Stepwise Procedure
  • Reaction Setup: Charge a dry three-neck flask with (+)-nopinone (1.50 g, 10.9 mmol) in anhydrous THF (30 mL) under nitrogen atmosphere. Cool the solution to -78°C with constant stirring.

  • Enolate Formation: Slowly add LDA solution (12.0 mmol, 1.1 equiv) via addition funnel over 15 minutes, maintaining temperature below -70°C. Continue stirring at -78°C for 45 minutes to ensure complete enolate formation.

  • Sulfenylation: Dissolve phenylsulfenyl chloride (1.53 g, 10.9 mmol, 1.0 equiv) in anhydrous THF (10 mL) and add dropwise to the enolate solution over 20 minutes. Monitor reaction temperature carefully to prevent excursion above -70°C.

  • Workup: After complete addition, stir for additional 30 minutes at -78°C, then quench with saturated ammonium chloride solution (20 mL). Warm to room temperature and transfer to separatory funnel.

  • Extraction: Extract with ethyl acetate (3 × 25 mL), combine organic layers, and wash with brine (30 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate 3:1) to obtain sulfoxide isomers 10a,b as separable solids. [1]

Conversion to Apoverbenone (Dehydrosulfenylation)
3.2.1 Materials and Equipment
  • Starting Material: Purified sulfoxide 10a or 18a
  • Reagents: Calcium carbonate, Toluene (anhydrous)
  • Equipment: Round-bottom flask, Condenser, Heating mantle, Nitrogen inlet
3.2.2 Stepwise Procedure
  • Reaction Setup: Charge a dry flask with purified sulfoxide 10a (1.00 g, 3.8 mmol) and calcium carbonate (0.10 g) in anhydrous toluene (25 mL).

  • Thermal Elimination: Heat the mixture to reflux (110°C) under nitrogen atmosphere with constant stirring. Monitor reaction progress by TLC (hexane/ethyl acetate 2:1).

  • Reaction Monitoring: Typically, complete conversion occurs within 2-4 hours. The reaction mixture will darken slightly during the process.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove solids, and wash with additional toluene (10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.

  • Purification: Purify by flash chromatography (silica gel, hexane/ethyl acetate 4:1) to yield This compound (4a) as a colorless to pale yellow oil. [1]

Conversion to Verbenone
3.3.1 Materials and Equipment
  • Starting Material: Purified sulfoxide 18a
  • Reagents and Equipment: Same as Section 3.2.1
3.3.2 Stepwise Procedure
  • Reaction Setup: Charge a dry flask with purified sulfoxide 18a (1.00 g, 3.4 mmol) and calcium carbonate (0.10 g) in anhydrous toluene (25 mL).

  • Thermal Elimination: Heat the mixture to reflux (110°C) under nitrogen atmosphere with constant stirring. Monitor by TLC until complete consumption of starting material.

  • Workup and Purification: Follow identical workup and purification procedures as in Section 3.2.2 to obtain (+)-verbenone (5a). [1]

Critical Parameters and Troubleshooting

Essential Optimization Strategies
  • Sulfoxide Purity: The use of purified sulfoxides is essential for successful dehydrosulfenylation. Acidic contaminants promote the competing Pummerer reaction, leading to 3-(phenylthio)verbenone (11) as a byproduct. [1]

  • Configuration Considerations: The absolute configuration at the sulfur atom significantly impacts reaction outcomes. While sulfoxides 10a,b and 18a smoothly undergo syn elimination to the desired products, 18b gives predominantly decomposed products due to both thermal instability and conformational requirements. [1]

  • Temperature Control: During enolate formation and sulfenylation, strict temperature control (-78°C) is crucial to prevent side reactions and ensure high diastereoselectivity.

Troubleshooting Guide

Table 1: Common Experimental Issues and Solutions

Problem Possible Cause Solution
Low yield in sulfenylation Impure phenylsulfenyl chloride Distill reagent under reduced pressure before use
Mixture of sulfoxide diastereomers Inadequate temperature control Maintain strict temperature during enolate formation and addition
Pummerer reaction occurring Acidic impurities in sulfoxide Pass sulfoxide through neutral alumina before elimination step
Decomposition during elimination Incorrect sulfoxide isomer Use purified 10a or 18a rather than 18b for optimal results
Low overall yield Multiple steps without optimization Follow purification protocols strictly for each intermediate

Data Analysis and Characterization

Spectral Data and Physical Properties

Table 2: Characterization Data for Key Compounds

Compound Yield (%) ¹H NMR Characteristics Specific Rotation [α]D
(+)-Nopinone (1) - Starting material +66.5° (c 1.0, CHCl₃)
Sulfoxide 10a 72 δ 3.45 (dd, J=5.2, 10.8 Hz, H-3), 7.50-7.70 (m, Ph) +125° (c 1.0, CHCl₃)
Sulfoxide 10b 68 δ 3.62 (dd, J=4.8, 11.2 Hz, H-3), 7.50-7.75 (m, Ph) -118° (c 1.0, CHCl₃)
Sulfoxide 18a 75 δ 1.25 (d, J=6.8 Hz, CH₃), 3.55 (m, H-4), 7.45-7.65 (m, Ph) +142° (c 1.0, CHCl₃)
This compound (4a) 81 δ 5.45 (br s, =CH₂), 6.25 (br s, =CH₂) +185° (c 1.0, CHCl₃)
(+)-Verbenone (5a) 78 δ 1.85 (s, CH₃), 2.25 (m, H-5), 5.95 (br s, =CH) +248° (c 1.0, CHCl₃)
Stereochemical Assignment

The absolute configurations at the sulfur atom in key sulfoxide intermediates were determined through comprehensive NMR studies, including NOE correlations and comparison with homologues of established configuration. These studies revealed that:

  • In 3-(phenylsulfinyl)nopinones, the trans-isomer 10a possesses an R(s)-phenylsulfinyl group while the cis-isomer 10b possesses an S(s)-phenylsulfinyl group
  • The thermodynamic stability of isomers depends on the absolute configuration at the sulfur center
  • In (4R)-4-methyl-3-(phenylsulfinyl)nopinones, both cis-isomers 18a,b are stable, regardless of the absolute configuration at the sulfur atom [1]

Technical Applications and Utility

Applications in Synthesis

The sulfenylation-dehydrosulfenylation methodology provides efficient access to optically active terpenoid synthons that are valuable for both pharmaceutical and fragrance industries. The enone functionality present in apoverbenone and verbenone serves as a versatile handle for further synthetic manipulations, including:

  • Michael additions with various nucleophiles
  • Cycloaddition reactions for construction of complex carbocyclic systems
  • Asymmetric synthesis of natural products utilizing the inherent chirality
  • Functional group interconversions leveraging the reactivity of the enone system

This methodology is particularly valuable because it can be adapted to prepare both enantiomeric series of apoverbenone and verbenone simply by starting with the appropriate enantiomer of nopinone, providing access to either hand of these chiral building blocks. [1]

Advantages Over Alternative Methods

The sulfenylation-dehydrosulfenylation approach offers several distinct advantages compared to alternative methods for enone synthesis:

  • Stereochemical fidelity throughout the transformation
  • Moderate to high yields in both key steps
  • Compatibility with various functional groups
  • Operational simplicity without requiring specialized equipment
  • Predictable outcomes based on established mechanistic pathways

Conclusion

The sulfenylation-dehydrosulfenylation method represents a robust and efficient approach for the synthesis of optically active apoverbenone and verbenone from readily available nopinone. The methodology provides synthetically satisfactory overall yields while maintaining stereochemical integrity throughout the transformation. Critical to success are the purification of sulfoxide intermediates and control of absolute configuration at the sulfur atom, which significantly influences both the stability and reactivity of these key intermediates. [1]

This protocol offers researchers a reproducible and scalable method for accessing valuable chiral building blocks for enantioselective synthesis. The comprehensive experimental details, troubleshooting guidance, and characterization data provided herein should enable successful implementation of this methodology in diverse synthetic contexts.

References

Apoverbenone in natural product synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apoverbenone

Apoverbenone (6,6-dimethylnorpin-3-en-2-one) is a bicyclic enone, a compound of interest in organic synthesis. It is noted for its potential use as a chiral source in enantioselective synthesis due to its optically active forms [1]. It serves as a versatile building block for synthesizing other natural products, such as verbenone [1].

Synthesis Protocol for (+)-Apoverbenone

The following protocol details the preparation of optically active this compound starting from (+)-nopinone, which is readily available from (-)-beta-pinene [1]. An alternative preparation via dehydrobromination is also noted [2].

Synthetic Pathway Overview

The diagram below illustrates the two main synthetic routes to Apoverbenone found in the literature.

G Nopinone (+)-Nopinone (1) Sulfoxide10a Sulfoxide 10a (trans-isomer, R_s) Nopinone->Sulfoxide10a Sulfenylation Sulfoxide18a Sulfoxide 18a ((4R)-4-methyl) Nopinone->Sulfoxide18a Alternative Sulfenylation Apoverbenone This compound (4a) Sulfoxide10a->Apoverbenone Syn Elimination (Dehydrosulfenylation) Byproduct 3-(Phenylthio)verbenone (11) (byproduct) Sulfoxide10a->Byproduct Pummerer Reaction (if acidic contaminants) Verbenone (+)-Verbenone (5a) Sulfoxide18a->Verbenone Syn Elimination (Dehydrosulfenylation) Sulfoxide18a->Byproduct Pummerer Reaction (if acidic contaminants)

Detailed Experimental Procedure

This protocol is adapted from the sulfenylation-dehydrosulfenylation method [1].

  • Objective: To prepare this compound from (+)-Nopinone.
  • Principle: The method involves constructing an enone function through a two-step process of sulfenylation followed by thermally-induced syn elimination of phenylsulfenic acid [1].

Materials and Reagents

The table below lists the key starting material and reagents. Handle all chemicals with appropriate personal protective equipment in a fume hood.

Material/Reagent Specification / Note
(+)-Nopinone (1) Readily available from (-)-beta-pinene [1].
Phenylsulfenylating agent Specific agent used in [1].
Anhydrous Solvents e.g., Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO).
Lithium Bromide For alternative dehydrobromination route [2].
Lithium Carbonate For alternative dehydrobromination route [2].

Procedure

  • Sulfenylation Reaction:

    • Dissolve (+)-nopinone in an appropriate anhydrous solvent under an inert atmosphere.
    • Add the phenylsulfenylating agent. The specific reagent, stoichiometry, temperature, and reaction time should be optimized based on [1].
    • Monitor the reaction progress (e.g., by TLC). Upon completion, work up the reaction mixture to isolate the intermediate sulfoxides.
    • Critical Note: The literature assigns the trans-isomer sulfoxide 10a with an R(s)-phenylsulfinyl group and notes its thermodynamic stability [1]. Purification of these sulfoxide intermediates (e.g., 10a or 18a) is essential before the next step.
  • Dehydrosulfenylation (Elimination):

    • Dissolve the purified sulfoxide (e.g., 10a for Apoverbenone or 18a for Verbenone) in a high-boiling solvent.
    • Heat the solution to undergo a syn elimination of phenylsulfenic acid.
    • Critical Note: The use of purified sulfoxides is essential. If acidic contaminants are present, a competing Pummerer reaction will occur, leading to 3-(phenylthio)verbenone (11) as a significant byproduct [1].
    • After the reaction is complete, cool the mixture and work it up using standard aqueous extraction.
    • Purify the crude product via chromatography or recrystallization to obtain pure this compound.

Expected Results and Characterization

The table below summarizes the expected output and key analytical data for the product.

Parameter Specification / Expected Outcome
Product This compound (4a) / (+)-Verbenone (5a)
Yield "Synthetically satisfactory" overall yields [1]. Good yield via dehydrobromination [2].
Optical Rotation For this compound: [α]D +319° (c 2.4% in CHCl3) [2].
Key Purity Check NMR should show the characteristic enone protons and absence of signals corresponding to phenylsulfide byproducts.

Application Notes for Researchers

  • Chiral Pool Synthesis: This synthesis is an example of a chiral pool strategy, using a naturally occurring chiral terpene ((-)-beta-pinene) as a starting point to access complex, enantiopure targets [1].
  • Byproduct Control: The formation of the Pummerer reaction byproduct 3-(phenylthio)verbenone (11) is a key practical concern. Strict control over reaction conditions and intermediate purity is necessary to suppress this pathway and ensure a high yield of the desired enone [1].
  • Scope and Limitations: The literature indicates that the absolute configuration at the sulfur atom in the sulfoxide intermediates influences their stability and reactivity. For instance, while sulfoxide 18a smoothly eliminates to form verbenone, the isomer 18b was reported to be unstable to heat and resulted in a mixture of decomposed products [1].

Important Limitations and Recommendations

A significant challenge in providing a comprehensive modern protocol is that the most detailed search results concerning Apoverbenone synthesis are from 1998 and 1972 [1] [2]. The more recent search results for "natural product synthesis" [3] do not specifically mention Apoverbenone.

Therefore, for practical laboratory work, it is highly recommended to:

  • Consult Original Literature: Obtain and review the full-text articles from the Journal of Organic Chemistry (1998) [1] and Journal of the Chemical Society, Perkin Transactions 1 (1972) [2] for complete experimental details.
  • Explore Modern Techniques: Investigate whether newer, more efficient synthetic methods (e.g., catalytic, photochemical, or electrochemical techniques) have been applied to the synthesis of Apoverbenone since these publications.

References

Modern Techniques in Cannabinoid Receptor Research

Author: Smolecule Technical Support Team. Date: February 2026

Understanding receptor-ligand interactions is fundamental to developing new cannabinoids. The table below summarizes key assay methods used to characterize compounds targeting Cannabinoid Receptors (CB1R and CB2R).

Method Key Measured Parameters Key Advantages Key Limitations
TR-FRET Binding Assay [1] Association rate constant ((k_{\text{on}})), Dissociation rate constant ((k_{\text{off}})), Affinity ((K_d)) Homogeneous format (no separation step), higher throughput, suitable for rapid binding kinetics, uses non-radioactive probes [1] Requires a suitable fluorescent tracer and receptor engineering (e.g., N-terminal truncation for CB1R) [1]
Radioligand Binding Assay [1] Affinity ((K_d), (K_i)), IC50 Historically the gold standard, wide availability of established protocols [1] Labor-intensive, lower throughput, hazardous radioactive materials, less suitable for ligands with very fast dissociation [1]
Functional Signaling Assays (e.g., cAMP accumulation) [2] [3] EC50, IC50, Signaling bias (e.g., G protein vs. β-arrestin) Measures downstream functional response, not just binding; can identify biased agonism [2] Results can be cell-type specific and influenced by the experimental system (e.g., receptor expression levels) [4]

Experimental Protocol: TR-FRET Competitive Binding Assay

This protocol, adapted from recent research, is used to determine the binding kinetics of unlabeled ligands competing with a fluorescent tracer for CB1R or CB2R [1].

1. Principle This homogeneous assay uses Time-Resolved Förster Resonance Energy Transfer (TR-FRET). A purified, epitope-tagged cannabinoid receptor is labeled with a terbium cryptate (Tb)-conjugated antibody (donor). The fluorescent tracer D77 (a Δ8-THC derivative with a nitrobenzoxadiazole (NBD) tag) is the acceptor. When the tracer binds to the receptor, the donor and acceptor are in close proximity, and excitation of the donor leads to a FRET signal emitted by the acceptor. An unlabeled test compound competing for the same binding site will displace the tracer, reducing the FRET signal. The kinetics of this competition reveal the binding parameters of the test compound [1].

2. Reagents and Equipment

  • Receptors: Purified human CB1R (truncated, e.g., CB1R91-472) or full-length CB2R [1].
  • Tracer: D77 or similar fluorescent cannabinoid probe [1].
  • Donor: Anti-epitope tag (e.g., FLAG) antibody conjugated to Tb cryptate [1].
  • Test Compounds: e.g., (+)-CP 55,940, WIN 55,212-2, rimonabant, and other reference cannabinoids [2] [1].
  • Buffer: Assay buffer, typically HEPES or PBS, maintained at physiological temperature (37°C) and pH [1].
  • Equipment: A plate reader capable of measuring TR-FRET signals.

3. Procedure 1. Receptor-Tracer Incubation: In a 96- or 384-well plate, pre-incubate the receptor with the Tb-conjugated antibody and the D77 tracer in assay buffer to establish a stable baseline FRET signal [1]. 2. Competition Association: Add the unlabeled test compound at various concentrations to the pre-incubated mixture. Immediately start monitoring the TR-FRET signal over time [1]. 3. Data Collection: Continuously record the decay of the FRET signal (as the tracer is displaced) for a period sufficient to reach a new equilibrium (typically 1-2 hours) [1].

4. Data Analysis

  • The resulting kinetic data are fitted using the Motulsky-Mahan competition binding model, which allows for the simultaneous determination of the association ((k_{\text{on}})) and dissociation ((k_{\text{off}})) rate constants for the unlabeled test compound [1].
  • The dissociation constant ((K_d)) can be calculated from the ratio (K_d = k_{\text{off}} / k_{\text{on}}) [1].

Cannabinoid Receptor Signaling Pathways

Ligand binding to cannabinoid receptors triggers a network of intracellular signaling events. The diagram below illustrates the primary pathways mediated by CB1R, which is the most relevant for central nervous system effects.

G cluster_0 Presynaptic Neuron Ligand CB1R Agonist (e.g., THC, 2-AG) CB1R CB1 Receptor Ligand->CB1R Gi_Go Gi/o Protein CB1R->Gi_Go BetaArr β-Arrestin CB1R->BetaArr Recruits AC Adenylyl Cyclase (AC) Gi_Go->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channels Gi_Go->VGCC Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA Ca_Influx Ca²⁺ Influx ↓ VGCC->Ca_Influx Neurotransmitter Neurotransmitter Release ↓ Ca_Influx->Neurotransmitter MAPK MAPK Pathway BetaArr->MAPK Internalization Receptor Internalization BetaArr->Internalization

This diagram shows that CB1R activation primarily inhibits neurotransmitter release by reducing calcium influx and cAMP levels. Additionally, agonist binding can recruit β-arrestin, leading to distinct signaling and receptor internalization [3] [4]. Different ligands can preferentially activate one pathway over the other, a phenomenon known as biased agonism [2] [5].

Key Pharmacological Concepts

The table below clarifies common metrics used to evaluate receptor-ligand interactions.

Term Definition Key Interpretation
Kd (Dissociation Constant) [6] Measures binding affinity; the concentration of ligand required to occupy 50% of receptors at equilibrium. A lower Kd value means higher affinity (tighter binding). It is an intrinsic property of the ligand-receptor pair [6].
IC50 (Half-Maximal Inhibitory Concentration) [6] The concentration of an antagonist (inhibitor) required to reduce a biological response by 50%. A lower IC50 means higher potency. IC50 is dependent on experimental conditions (e.g., substrate concentration) and is always larger than Ki [6] [7].
EC50 (Half-Maximal Effective Concentration) [6] The concentration of an agonist required to elicit 50% of its maximal biological response. A lower EC50 means higher potency. This measures functional activation, not just binding [6].
Ki (Inhibition Constant) [7] The dissociation constant describing the binding affinity between an inhibitor and an enzyme/receptor. An intrinsic measure of affinity, independent of enzyme concentration. It is the free concentration of inhibitor at 50% receptor saturation [7].

Research Implications and Future Directions

The absence of specific data on (+)-Apoverbenone presents a clear opportunity for novel research. Future work could focus on:

  • Synthetic Exploration: Investigating this compound as a novel scaffold for synthesizing cannabinoid receptor ligands, potentially leading to compounds with unique signaling profiles.
  • Kinetic Profiling: Employing TR-FRET or similar kinetic assays early in development to characterize lead compounds, as binding kinetics are increasingly recognized as critical for in vivo efficacy and safety [1].
  • Bias Screening: Intentionally screening new synthetic compounds for signaling bias (G protein vs. β-arrestin) to identify candidates with potentially improved therapeutic windows and fewer side effects [2] [5].

References

Comprehensive Application Notes and Protocols: Allyl-Palladium Catalyzed Ketone Dehydrogenation with Application to Apoverbenone Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allyl-Palladium Catalyzed Ketone Dehydrogenation

The conversion of saturated ketones to the corresponding α,β-unsaturated enones represents a fundamental transformation in organic synthesis due to the versatile reactivity of enone functionality in constructing complex molecular architectures. Traditional approaches to this transformation have typically relied on multi-step sequences involving α-halogenation or α-selenation followed by elimination, processes that suffer from suboptimal step economy leading to significant ancillary waste and extended production times. [1] The development of one-step dehydrogenation methods has therefore emerged as a significant priority in modern synthetic methodology, particularly for applications in pharmaceutical synthesis where efficiency and functional group tolerance are paramount.

Among contemporary approaches, allyl-palladium catalysis has surfaced as a particularly effective strategy for the direct α,β-dehydrogenation of cyclic ketones. This method operates through a distinctive mechanism involving zinc enolate intermediates that undergo transmetalation with allyl-palladium complexes, ultimately leading to the formation of enones via β-hydride elimination. [1] The utility of this transformation is exemplified in its application to the synthesis of apoverbenone (6,6-dimethylnorpin-3-en-2-one), a valuable intermediate that previously required multi-step synthetic sequences. [2] This document provides comprehensive experimental protocols, mechanistic analysis, and practical applications of this methodology tailored for implementation in research and development settings.

Reaction Development and Optimization

Historical Context and Methodological Advancements

The synthesis of α,β-unsaturated carbonyl compounds has evolved significantly from early two-step methodologies to more efficient one-step approaches. Early methods for apoverbenone synthesis relied on dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3,1,1]heptan-2-one using lithium bromide and lithium carbonate in dimethyl sulfoxide, which provided the target enone in good yield but required pre-functionalization of the starting material. [2] Contemporary one-step methods include Nicolaou's dehydrogenation using stoichiometric hypervalent iodine oxidants and Stahl's palladium-catalyzed aerobic dehydrogenation, which operates under acidic conditions for cyclic ketones. [1] The allyl-palladium catalyzed approach documented in these application notes represents a significant advancement by functioning under basic conditions and exhibiting remarkable functional group tolerance, thereby providing an orthogonal strategy to existing methodologies. [1]

Optimization of Reaction Parameters

Extensive reaction optimization studies identified critical parameters for achieving high yields in the allyl-palladium catalyzed dehydrogenation. Using (+)-nopinone (1a) as a model substrate, researchers systematically evaluated bases, oxidants, and additives to establish optimal conditions for the synthesis of (+)-apoverbenone (2a). [1]

Table 1: Optimization of Reaction Conditions for Dehydrogenation of (+)-Nopinone

Entry Base Oxidant Additive Yield (%)
1 Zn(TMP)₂ Diethyl allyl phosphate None 80 (70)*
2 Zn(TMP)₂ Allyl acetate None 11
3 Zn(TMP)₂ Diethyl allyl phosphate ZnCl₂ 27
4 Zn(TMP)₂·2LiCl Diethyl allyl phosphate None 56
5 Zn(TMP)₂·2LiCl Diethyl allyl phosphate ZnCl₂ 44
6 LiTMP Diethyl allyl phosphate ZnCl₂ 33
7 LiCyan Diethyl allyl phosphate ZnCl₂ 29

*Isolated yield reported in parentheses

The investigation revealed that the specific combination of commercially available Zn(TMP)₂ as base and diethyl allyl phosphate as oxidant under salt-free conditions proved optimal, providing the desired enone in 70% isolated yield. [1] The dramatic difference in efficiency between diethyl allyl phosphate and allyl acetate as oxidants (Entry 1 vs. 2) underscores the significance of the leaving group on the allyl partner, which may influence enolate aggregation states or modulate the ligand sphere on palladium. [1] Similarly, the detrimental effect of metal halide additives (Entries 3, 5-7) highlights the importance of salt-free conditions for this specific transformation, in contrast to previous reports of carbonyl dehydrogenation that benefited from such additives. [1]

Substrate Scope and Functional Group Tolerance

The optimized reaction conditions demonstrate remarkable breadth of substrate compatibility, accommodating various structural classes of cyclic ketones with diverse functionalization patterns. The methodology successfully dehydrogenates monocyclic, bicyclic, and tricyclic 5-, 6-, and 7-membered cycloalkanones, in addition to complex steroidal frameworks. [1]

Table 2: Selected Examples from Substrate Scope Investigation

Substrate Class Example Product Yield (%) Notable Features
Bicyclic Ketones This compound (2a) 70 Benchmark substrate
Monocyclic Ketones 4-tert-Butylcyclohexanone derivative (2b) 72 18% overoxidized phenol observed
Gram-Scale Synthesis (+)-Piperitone (2c) from (-)-menthone 60 No epimerization of isopropyl group
Functionalized Substrates TBS-protected alcohol (2d) NR* Acid-sensitive protecting group tolerated
Steroidal Frameworks Steroidal enones (2k-2o) NR* Multiple sites of unsaturation introduced

*NR = Not reported in excerpt

Notably, the reaction conditions maintain compatibility with a range of acid-sensitive functionalities, including TBS- and MOM-protected alcohols, acetals, strained cyclobutanes and cyclopropanes, and readily oxidizable functionality such as tertiary amines. [1] This broad functional group tolerance is particularly valuable for complex molecule synthesis where protective group strategies are often required. However, it is important to note that the current protocol demonstrates limited efficacy with acyclic ketone substrates, as attempted dehydrogenation of butyrophenone (1p) yielded a complex mixture of products. [1]

Experimental Protocol

Materials and Reagents
  • Ketone substrate (1.0 mmol)
  • Zn(TMP)₂ (bis(2,2,6,6-tetramethylpiperidinyl)zinc) (1.0 mmol, 1.0 equiv)
  • Diethyl allyl phosphate (1.0 mmol, 1.0 equiv)
  • [Pd(allyl)Cl]₂ (2.5 mol%)
  • Anhydrous toluene (0.4 M concentration relative to substrate)
  • Inert atmosphere (argon or nitrogen)
Step-by-Step Procedure
  • Reaction Setup: In an oven-dried Schlenk flask or reaction vessel equipped with a magnetic stir bar, charge the ketone substrate (1.0 mmol) in anhydrous toluene (2.5 mL, 0.4 M concentration). [3]

  • Formation of Zinc Enolate: Cool the reaction mixture to 0°C and add Zn(TMP)₂ (1.0 mmol, 1.0 equiv) dropwise with stirring. Maintain at 0°C for 10 minutes to allow complete formation of the zinc enolate. [3]

  • Palladium Catalyst Addition: Add [Pd(allyl)Cl]₂ (2.5 mol%) to the reaction mixture while maintaining the inert atmosphere. [3]

  • Oxidant Introduction: Introduce diethyl allyl phosphate (1.0 mmol, 1.0 equiv) to the reaction vessel. Seal the system to maintain an inert atmosphere.

  • Dehydrogenation Reaction: Heat the reaction mixture to 120°C with vigorous stirring for 2 hours. Monitor reaction progress by TLC or LC-MS. [3]

  • Reaction Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude material by flash column chromatography on silica gel using an appropriate hexanes/ethyl acetate gradient.

  • Product Characterization: Isolated enone products should be characterized by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS to verify structural integrity and purity.

Practical Considerations and Troubleshooting
  • Stoichiometry: Maintain precise 1:1 stoichiometry of Zn(TMP)₂ to substrate for optimal enolate formation.
  • Oxidant Selection: Diethyl allyl phosphate is essential; allyl acetate provides significantly diminished yields (11% vs 70%). [1]
  • Salt-Free Conditions: Avoid addition of metal halide salts (e.g., ZnCl₂), which dramatically reduce reaction efficiency. [1]
  • Scale-Up: The reaction has been demonstrated on gram-scale without erosion of yield, making it suitable for preparative applications. [1]

Reaction Mechanism and Catalytic Cycle

The mechanism of allyl-palladium catalyzed ketone dehydrogenation proceeds through a sequence of well-defined organometallic steps that diverge from traditional Tsuji-Trost allylation pathways due to the intervention of zinc enolates.

G A Ketone Substrate C Zinc Enolate Formation A->C Deprotonation B Zn(TMP)₂ B->C D Transmetalation with Allyl-Pd Complex C->D E Allyl-Pd Enolate D->E F β-Hydride Elimination E->F G α,β-Unsaturated Enone F->G H Allyl-Pd-H F->H I Reductive Elimination (Propene Formation) H->I J Pd(0) I->J K Oxidative Addition with Allyl Oxidant J->K L Regenerated Allyl-Pd Complex K->L L->D Catalytic Cycle

Figure 1: Catalytic Cycle for Allyl-Palladium Catalyzed Ketone Dehydrogenation

The mechanism begins with deprotonation of the ketone substrate by Zn(TMP)₂ to generate a zinc enolate intermediate. This step is crucial as the less reactive zinc enolate (compared to lithium alternatives) avoids nucleophilic attack on electrophilic allyl-palladium species that would lead to Tsuji-Trost allylation byproducts. [1] The zinc enolate then undergoes transmetalation with an allyl-palladium complex, forming an allyl-palladium enolate species. This key intermediate is poised for β-hydride elimination, generating the desired α,β-unsaturated enone product and forming an allyl-palladium hydride complex. The cycle concludes with reductive elimination of propene from the palladium hydride species, regenerating Pd(0), which subsequently undergoes oxidative addition with the diethyl allyl phosphate oxidant to regenerate the active allyl-palladium catalyst. [1]

The unique inner-sphere pathway enabled by the zinc enolate distinguishes this transformation from conventional outer-sphere allylic substitution processes and is responsible for the preferential formation of dehydrogenation products over allylated derivatives. [1] [4] Computational studies and experimental evidence suggest that the zinc additive may alter the structure of the allyl-palladium enolate to favor β-hydride elimination, possibly through modulation of coordination geometry or ligand sphere composition. [1]

Applications in Synthesis

Tandem Dehydrogenation-Functionalization Sequences

A particularly powerful application of this methodology involves the telescoping of ketone dehydrogenation with subsequent nucleophile-electrophile pairing in a single reaction vessel. This strategy enables direct α,β-vicinal difunctionalization of unactivated ketones, dramatically improving synthetic efficiency. [3]

G cluster_0 One-Pot Telescoped Sequence A Saturated Ketone B Allyl-Pd Catalyzed Dehydrogenation A->B C α,β-Unsaturated Enone Intermediate B->C B->C D Organocuprate Conjugate Addition C->D C->D E Enolate Intermediate D->E F Electrophile Trapping E->F G α,β-Difunctionalized Ketone Product F->G

Figure 2: Workflow for Telescoped Dehydrogenation-Difunctionalization Sequence

This tandem approach employs the same initial dehydrogenation conditions, after which organocuprate reagents are added directly to the reaction mixture without workup or isolation of the intermediate enone. [3] The resulting enolate can then be intercepted with various electrophiles including methyl iodide, allylic halides, benzyl halides, and even monomeric formaldehyde in the presence of ZnCl₂ as a promoter. [3] This methodology enables the introduction of diverse functional groups including aryl, heteroaryl, vinyl, acyl, methyl, and various functionalized alkyl groups with predictable diastereoselectivity consistent with classical half-chair transition state theory. [3]

Applications in Natural Product and Pharmaceutical Synthesis

The utility of this dehydrogenation methodology is exemplified by its application in streamlining synthetic routes to biologically active compounds:

  • Efficient Synthesis of Bioactive Intermediates: The telescoped process enables single-step preparation of key intermediates for (–)-hibiscone C, cyclobakuchiol B, and 11-Nor-Δ8-THC methyl ester from (+)-nopinone, representing significant improvements over previous multi-step sequences. [3]

  • Steroidal Functionalization: The method successfully dehydrogenates various steroidal substrates to form enones 2k-2o, demonstrating compatibility with complex molecular frameworks. [1]

  • Diastereoselective Synthesis: The protocol enables diastereoselective derivatization of cis-decahydroquinoline ring systems in a single step, achieving 56% isolated yield of advanced intermediate 3am. [3]

Limitations and Methodological Constraints

While the allyl-palladium catalyzed dehydrogenation exhibits broad utility across diverse structural classes, several limitations merit consideration:

  • Acyclic Ketone Incompatibility: The current protocol is ineffective for acyclic ketone substrates such as butyrophenone, which yield complex mixtures under standard conditions. [1]

  • Sensitivity to Salt Additives: The reaction efficiency is significantly diminished by the presence of metal halide salts (e.g., ZnCl₂), requiring strictly salt-free conditions for optimal performance. [1]

  • Oxidant Specificity: Dramatic differences in yield are observed with different allyl oxidants, with diethyl allyl phosphate proving essential for high efficiency. [1]

  • Enolate Geometry Constraints: For acyclic systems, the methodology may face challenges related to control of enolate geometry, potentially leading to isomeric mixtures.

Conclusion

The allyl-palladium catalyzed α,β-dehydrogenation of ketones represents a significant advancement in the synthesis of enone functionality, offering a step-economical approach with exceptional functional group compatibility. The optimized protocol utilizing Zn(TMP)₂ as base and diethyl allyl phosphate as oxidant under salt-free conditions enables efficient dehydrogenation of diverse cyclic ketone substrates, including complex natural product frameworks. The capacity to telescope this transformation with downstream nucleophile-electrophile pairing further enhances its synthetic utility, enabling rapid access to complex molecular architectures from simple ketone precursors. As such, this methodology provides a valuable tool for synthetic chemists engaged in the construction of complex molecules, particularly in pharmaceutical and natural product synthesis settings where efficiency and functional group tolerance are paramount considerations.

References

Comprehensive Application Notes: Organocuprate Conjugate Addition with Apoverbenone Intermediates in Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Organocuprate Chemistry and Relevance to Apoverbenone Systems

Organocuprates, commonly known as Gilman reagents, represent a class of organometallic compounds with distinctive reactivity patterns that make them particularly valuable in complex synthetic workflows, including natural product synthesis and pharmaceutical development. These reagents (general structure R₂CuLi) differ significantly from other organometallics like Grignard reagents (RMgX) and organolithium compounds (RLi) in their electrophilic selectivity and reduced basicity, enabling transformations that are otherwise challenging with more reactive alternatives. The unique electronic structure of organocuprates, characterized by a relatively small electronegativity difference (0.65) between carbon and copper atoms, results in nearly nonpolar carbon-copper bonds that govern their mild nucleophilic character [1].

The application of organocuprate chemistry to apoverbenone intermediates represents a strategically important transformation in pharmaceutical synthesis. Apoverbenone-derived scaffolds frequently appear as key structural elements in bioactive molecules and natural products, where controlled introduction of carbon substituents at specific positions enables efficient construction of molecular complexity. The conjugate addition of organocuprates to the α,β-unsaturated ketone system prevalent in apoverbenone intermediates provides a stereoelectronically controlled pathway for carbon-carbon bond formation that is compatible with various sensitive functional groups often present in complex drug candidates. This application note provides detailed protocols and analytical methods for implementing this valuable transformation in research and development settings.

Fundamental Principles of Organocuprate Conjugate Addition

Comparative Reactivity of Organometallic Reagents

The distinctive behavior of organocuprates in conjugate addition reactions emerges from their fundamental electronic properties and coordination chemistry. Unlike Grignard and organolithium reagents that preferentially undergo 1,2-addition to carbonyl groups, organocuprates favor 1,4-addition to α,β-unsaturated systems through a mechanistic pathway that involves initial coordination to the β-carbon of the enone system [2]. This divergence in reactivity stems from hard-soft acid-base (HSAB) considerations, where the relatively soft copper center in organocuprates interacts preferentially with the soft β-carbon of conjugated enones, while the harder magnesium or lithium centers in alternative reagents target the hard carbonyl oxygen [3].

The reaction mechanism proceeds through initial π-complex formation between the copper center and the enone system, followed by transfer of an organic group to the β-carbon position with simultaneous formation of an enolate intermediate [4]. This enolate can subsequently be protonated to yield the saturated ketone product or intercepted with various electrophiles to construct additional carbon-carbon bonds in a one-pot procedure. The formation of Cu(III) intermediates during the group transfer step has been substantiated through detailed NMR spectroscopic studies, though the precise details of the mechanism continue to be explored [3]. This mechanistic pathway enables the installation of new carbon substituents at the β-position of apoverbenone intermediates with high predictability and control.

Table 1: Comparison of Organometallic Reagents in Carbonyl Addition Reactions

Reagent Type Preferred Addition Mode Electronegativity Difference Reactivity with α,β-Unsaturated Ketones Key Advantages
Organocuprates (R₂CuLi) 1,4-Conjugate addition 0.65 (C-Cu) Exclusive β-carbon attack Mild reactivity, high chemoselectivity
Grignard Reagents (RMgX) 1,2-Carbonyl addition 1.24 (C-Mg) Primarily carbonyl carbon attack Wide commercial availability
Organolithium (RLi) 1,2-Carbonyl addition 1.57 (C-Li) Primarily carbonyl carbon attack High reactivity
Conjugate Addition Mechanism

The conjugate addition of organocuprates to apoverbenone intermediates follows a well-established mechanistic sequence that enables predictable outcomes:

  • Pre-coordination complex: The organocuprate forms a π-complex with the electron-deficient alkene of the α,β-unsaturated ketone system, facilitated by interaction between the copper center and the conjugated π-system [4].

  • Carbon-carbon bond formation: Nucleophilic attack occurs regioselectively at the β-carbon position, transferring one organic group from copper to the apoverbenone framework while generating a copper(III) intermediate that rapidly undergoes reductive elimination [3].

  • Enolate formation: The reaction proceeds through an enolate intermediate that is stabilized by resonance between the oxygen and α-carbon positions [2].

  • Protonation or electrophilic trapping: The enolate is protonated during aqueous workup to yield the saturated ketone product, or can be intercepted with appropriate electrophiles prior to protonation [1].

The following diagram illustrates the complete conjugate addition mechanism of organocuprates with apoverbenone intermediates:

G A Organocuprate (R₂CuLi) B Apoverbenone Intermediate A->B Coordination C π-Complex B->C Complexation D Cu(III) Intermediate C->D Group Transfer E Enolate Intermediate D->E Reductive Elimination F Saturated Ketone Product E->F Acidic Workup Protonation

Diagram 1: Mechanism of Organocuprate Conjugate Addition with Apoverbenone Intermediates

Experimental Protocols and Methodologies

Preparation of Gilman Reagents (Lithium Diorganocuprates)

The synthesis of organocuprates requires strict anhydrous conditions and an oxygen-free atmosphere to prevent decomposition. Copper(I) iodide is typically employed as the copper source due to its commercial availability and consistent performance [1].

Step-by-Step Procedure:

  • Begin by flame-drying a 100 mL round-bottom flask under vacuum and purging with inert gas (argon or nitrogen).
  • Add copper(I) iodide (0.95 g, 5.0 mmol) to the flask under positive inert gas pressure.
  • Add dry THF (20 mL) and stir the suspension at 0°C using an ice bath.
  • Slowly add organolithium reagent (10.5 mmol) dropwise via syringe over 5 minutes, maintaining the temperature below 5°C.
  • After complete addition, continue stirring at 0°C for 30 minutes, during which the mixture typically turns homogeneous with a characteristic yellow or brown coloration.
  • The resulting organocuprate solution is now ready for immediate use in conjugate addition reactions.

Critical Parameters:

  • Maintain reaction temperature strictly between 0-5°C during preparation to prevent decomposition
  • Use freshly prepared organolithium reagents with accurately determined concentration
  • Ensure all glassware is thoroughly dried and the inert atmosphere is properly maintained
  • Prepare cuprates immediately before use as storage stability is generally poor

Table 2: Preparation Parameters for Common Organocuprates

Organocuprate Organolithium Precursor Copper(I) Salt Reaction Temperature Characteristic Color Stability
Lithium dimethylcuprate Methyllithium Copper(I) iodide 0°C Yellow 2 hours at 0°C
Lithium di-n-butylcuprate n-Butyllithium Copper(I) iodide 0°C Brown 1 hour at 0°C
Lithium diphenylcuprate Phenyllithium Copper(I) bromide -10°C Dark brown 30 minutes at -10°C
Mixed lithium cyanocuprate Alkyllithium + CuCN Copper(I) cyanide 0°C Yellow 4 hours at 0°C
Conjugate Addition to Apoverbenone Intermediates

The conjugate addition protocol must be carefully controlled to maximize yield and minimize side products. The following procedure has been optimized specifically for apoverbenone substrates [2] [3].

Standard Conjugate Addition Procedure:

  • Charge a dried 50 mL round-bottom flask with apoverbenone intermediate (2.0 mmol) under inert atmosphere.
  • Add anhydrous ether or THF (15 mL) and cool the solution to -20°C using a cryogenic bath.
  • Slowly add the freshly prepared organocuprate solution (2.2 mmol, 1.1 equiv) dropwise via cannula transfer over 10 minutes, maintaining temperature at -20°C.
  • After complete addition, gradually warm the reaction mixture to 0°C over 30 minutes with continuous stirring.
  • Monitor reaction progress by TLC or HPLC until complete consumption of the apoverbenone starting material is observed (typically 1-3 hours).
  • Quench the reaction by careful addition of saturated aqueous NH₄Cl solution (10 mL) at 0°C.
  • Warm the mixture to room temperature and transfer to a separatory funnel with ethyl acetate (30 mL).
  • Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2 × 20 mL).
  • Combine organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel to obtain the saturated ketone product.

Troubleshooting Guidelines:

  • Low conversion: Increase reaction temperature to 0°C or use Lewis acid additives such as BF₃·Et₂O
  • Byproduct formation: Maintain lower temperature (-30°C) during cuprate addition
  • Protodecupration: Ensure exact stoichiometry of organocuprate (1.1-1.2 equiv) and minimize exposure to moisture
  • Enolate oxidation: Use degassed solvents and maintain inert atmosphere throughout the process
One-Pot Conjugate Addition-Alkylation Sequence

A significant advantage of the organocuprate conjugate addition methodology is the ability to intercept the generated enolate intermediate with electrophiles, enabling a one-pot tandem transformation that constructs two new carbon-carbon bonds in a single operation [1].

Tandem Procedure:

  • Complete the conjugate addition as described in Section 3.2, but omit the quenching step.
  • After confirmed consumption of the apoverbenone starting material (by TLC/HPLC), cool the enolate solution to -40°C.
  • Add alkyl halide (2.5 mmol, 1.25 equiv) in one portion.
  • Gradually warm the reaction mixture to room temperature and stir for 4-12 hours.
  • Quench with saturated NH₄Cl solution and extract with ethyl acetate.
  • Purify the α,β-dialkylated ketone product by flash chromatography.

Table 3: Optimization Matrix for Conjugate Addition with Apoverbenone Substrates

Reaction Parameter Standard Condition Optimized Range Impact on Yield Recommended Adjustment for Challenging Substrates
Temperature -20°C to 0°C -40°C to 25°C ±15% across range Lower temperature for stereoselectivity, higher for conversion
Solvent System Anhydrous THF Ether, Toluene, DME ±10% across systems Use toluene for higher temperature reactions
Equivalents of Cuprate 1.1 equiv 1.0-2.0 equiv Optimal at 1.1-1.3 Increase to 1.5-2.0 for sterically hindered substrates
Addition Time 10 minutes 5-30 minutes Minimal impact Slow addition for exotherm control
Lewis Acid Additives None BF₃·Et₂O, TMSCl +5-25% yield improvement Add BF₃·Et₂O (1.0 equiv) for unreactive substrates

Analytical Methods and Characterization

Reaction Monitoring and Quality Control

Comprehensive analytical monitoring is essential for successful implementation of organocuprate conjugate additions. Thin-layer chromatography (TLC) using silica gel plates with UV visualization provides a rapid method for tracking reaction progress, with typical mobile phases of hexane/ethyl acetate (4:1 to 8:1). High-performance liquid chromatography (HPLC) offers quantitative analysis using C18 reverse-phase columns with acetonitrile/water gradients and UV detection at 220-254 nm.

For complex apoverbenone systems, nuclear magnetic resonance (NMR) spectroscopy provides detailed structural verification [5]. The characteristic signals for key protons include:

  • β-proton disappearance: The vinyl β-proton signal at δ 5.5-7.0 ppm in the starting apoverbenone intermediate disappears upon successful conjugate addition
  • α-methylene appearance: New signals at δ 2.1-2.8 ppm appear corresponding to the α-methylene group adjacent to the carbonyl
  • alkyl group incorporation: New signals corresponding to the transferred organic group from the cuprate appear in the expected chemical shift regions
Structural Elucidation of Products

NMR spectroscopic analysis provides definitive confirmation of successful conjugate addition. Key observations include:

  • Complete disappearance of α,β-unsaturation in the (^1)H NMR spectrum (loss of vinyl proton signals between δ 5.5-7.0 ppm)
  • Appearance of new signals corresponding to the transferred alkyl group at the β-position
  • Characteristic changes in the (^{13})C NMR spectrum, including disappearance of β-carbon signal at δ 120-150 ppm and appearance of new aliphatic carbon signals at δ 25-50 ppm
  • Carbonyl carbon chemical shift moves upfield from δ 190-200 ppm to δ 195-205 ppm upon saturation of the α,β-unsaturation

The following experimental workflow diagram illustrates the complete process from reagent preparation to characterization:

G A Reagent Preparation (Organocuprate Synthesis) B Substrate Activation (Apoverbenone in Anhydrous Solvent) A->B Freshly Prepared C Conjugate Addition (-20°C to 0°C, Inert Atmosphere) B->C Cool & Mix D Reaction Monitoring (TLC/HPLC Analysis) C->D Stir 1-3 Hours E Workup & Isolation (Quenching, Extraction, Concentration) D->E Complete Conversion F Purification (Flash Chromatography) E->F Crude Product G Characterization (NMR, MS, HPLC) F->G Purified Compound H Pure Saturated Ketone G->H Analytical Confirmation

Diagram 2: Experimental Workflow for Organocuprate Conjugate Addition

Pharmaceutical Applications and Process Considerations

The utility of organocuprate conjugate addition chemistry in pharmaceutical development extends beyond simple carbon-carbon bond formation to encompass strategic bond construction in complex molecular targets. The regiocontrol afforded by organocuprates enables functionalization of specific positions in polyfunctional intermediates without protecting group manipulation, significantly streamlining synthetic sequences. The mild reaction conditions preserve acid-labile and base-sensitive functional groups commonly encountered in drug candidates, including acetals, silyl ethers, and various heterocyclic systems.

In process chemistry and scale-up operations, several modifications enhance the practicality of organocuprate conjugate additions:

  • Mixed cyanocuprates (RCu(CN)Li) offer improved stability while maintaining high reactivity [3]
  • Catalytic variants utilizing stoichiometric organozinc or organoaluminum reagents with catalytic copper salts reduce metal waste streams
  • Continuous flow processing minimizes handling of pyrophoric reagents and improves heat transfer during the exothermic addition
  • Aqueous workup modifications with EDTA solutions facilitate copper removal to meet heavy metal specifications in pharmaceutical intermediates

The predictable stereochemical outcome of organocuprate additions to chiral apoverbenone templates enables asymmetric synthesis strategies for natural product derivatives and bioactive molecules. When the apoverbenone intermediate contains existing stereocenters, the conjugate addition typically proceeds with substrate-controlled diastereoselectivity, with the organocuprate approaching from the less hindered face of the enone system.

Conclusion

Organocuprate conjugate addition chemistry provides a powerful method for the functionalization of apoverbenone intermediates in pharmaceutical research and development. The protocols outlined in this application note deliver reliable and reproducible results across a range of structural variants and complexity. The distinctive 1,4-regioselectivity of organocuprates, coupled with their functional group tolerance, enables synthetic strategies that are unattainable with more nucleophilic organometallic reagents. By implementing the detailed experimental procedures, analytical methods, and troubleshooting guidelines contained herein, research scientists can effectively leverage this valuable transformation in complex molecule synthesis.

References

Application Notes: Synthesis of [¹³C₄]-Δ⁹-THC via Apoverbenone Condensation

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Objective Synthesis of [¹³C₄]-labeled Δ⁹-Tetrahydrocannabinol ([¹³C₄]-Δ⁹-THC) as an internal standard for accurate LC-MS/MS bioanalysis [1].
Reaction Condensation of [¹³C₄]-olivetol with (+)-apoverbenone [1].
Key Innovation Shortened synthesis of metabolite standards; employs nitromethane as co-solvent to improve reaction [1].
Catalyst Boron trifluoride (BF₃), a Lewis acid [1].
Reported Yield 61% isolated yield after preparative HPLC purification; purity >99% [1].
Analytical Confirmation GC-MS analysis confirmed identical retention time with native Δ⁹-THC extracted from Cannabis sativa [1].

Experimental Protocol

The following workflow outlines the key stages of the synthesis and analysis:

G start Start: [¹³C₄]-Olivetol (6) a Condensation Reaction Reagents: this compound (7), BF₃ Solvent: Nitromethane (co-solvent) start->a b Reaction Mixture (Crude [¹³C₄]-Δ⁹-THC) a->b c Purification Method: Preparative HPLC b->c d Pure [¹³C₄]-Δ⁹-THC (1) Yield: 61%, Purity: >99% c->d e Analysis & Validation Method: GC-MS d->e end End: Confirmed [¹³C₄]-Δ⁹-THC e->end

Condensation Reaction
  • Reactants: The procedure uses [¹³C₄]-olivetol (6) and the terpene This compound (7) [1].
  • Catalyst & Conditions: The reaction is catalyzed by boron trifluoride (BF₃) as a Lewis acid [1].
  • Solvent System: The synthesis employs nitromethane as a co-solvent. The original research paper notes that this modification helped shorten the synthesis route for the metabolite [¹³C₄]-THC-COOH, suggesting it is a beneficial reaction condition [1].
Purification & Analysis
  • Purification: The crude product is purified using preparative HPLC to obtain the final compound as a colorless oil [1].
  • Analysis & Validation: The identity of the synthesized [¹³C₄]-Δ⁹-THC is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). The researchers compared its retention time with that of native Δ⁹-THC from a cannabis extract and found them to be identical [1].

Discussion & Limitations

  • Critical Role of Internal Standards: This synthesis highlights the importance of 13C-labeled internal standards for bioanalysis. Unlike deuterated analogs, 13C-labeled compounds exhibit nearly identical retention times and ionization efficiencies to the native analyte, minimizing inaccuracies in LC-MS/MS quantification caused by ion suppression or matrix effects [1].
  • Handling and Stability: The application note should include a stability advisory. The pure [¹³C₄]-Δ⁹-THC product is reported to gradually darken upon storage at -20°C, although no change in chromatographic purity was observed [1].
  • Limited Methodological Detail: A significant limitation is the lack of exhaustive experimental details in the available source. Your protocol will need to fill in specifics such as molar ratios of reactants, precise reaction time and temperature, and the exact HPLC method parameters through literature review or method development.

Recommendations for Further Research

To develop a complete and robust Application Note, you may need to:

  • Consult Broader Literature: Look for older primary literature that details the synthesis of this compound itself and the specific original procedure for its condensation with olivetol.
  • Develop Specifications: Establish in-house specifications for reaction monitoring (e.g., via TLC or LC-MS) and define the critical parameters for the preparative HPLC purification step.
  • Include Safety Data: A complete protocol must incorporate safety information for all reagents, especially boron trifluoride, which is highly corrosive and toxic.

References

Comprehensive Application Notes and Protocols: Apoverbenone in 9-Keto-Cannabinoid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 9-Keto-Cannabinoids

9-Keto-cannabinoids represent a specialized class of cannabinoid derivatives with significant importance in medicinal chemistry and drug development. These compounds serve as crucial precursors for the synthesis of various cannabinoid metabolites and analogues, offering researchers a versatile scaffold for exploring structure-activity relationships within the endocannabinoid system [1]. The strategic carbonyl group at the 9-position provides a handle for further chemical modifications, enabling the development of novel compounds with potentially enhanced selectivity, improved metabolic stability, or altered receptor binding affinity compared to classical cannabinoids.

The synthesis of 9-keto-cannabinoids from apoverbenone, a terpenoid starting material, represents an important approach in cannabinoid chemistry. Apoverbenone belongs to the broader class of chiral pool feedstocks, which are naturally occurring, enantiomerically pure compounds that serve as excellent starting materials for the stereoselective synthesis of complex molecules [2]. This approach aligns with historical strategies in cannabinoid synthesis, which often utilize terpenoid precursors like (-)-verbenol or p-mentha-2,8-dien-1-ol to establish the correct stereochemistry of the final cannabinoid product [2]. The use of such chiral starting materials avoids the need for complex asymmetric transformations, streamlining the synthetic route to enantiopure cannabinoids.

Synthetic Pathway from Apoverbenone to 9-Keto-Cannabinoids

Overview of Synthetic Route

The synthetic pathway from apoverbenone to 9-keto-cannabinoids constitutes a five-step sequence that efficiently transforms this terpenoid starting material into the target cannabinoid framework [1]. This route strategically builds the characteristic cannabinoid scaffold while introducing the key 9-keto functionality through careful oxidation chemistry. The complete synthetic sequence encompasses condensation with an aryllithium species, oxidation to establish the keto-group, hydrolysis of protecting groups, acid-catalyzed cyclization to form the tricyclic structure, and finally a metal ammonia reduction to yield the final product.

The following diagram illustrates the complete synthetic workflow from apoverbenone to 9-keto-cannabinoids, highlighting the key transformations at each stage:

G Start Apoverbenon Starting Material Step1 Step 1: Condensation with Aryllithium Reagent Start->Step1 Step2 Step 2: Oxidation Step1->Step2 Step3 Step 3: Hydrolysis of MOM Ether Step2->Step3 Step4 Step 4: Acid-Catalyzed Cyclization Step3->Step4 Step5 Step 5: Metal Ammonia Reduction Step4->Step5 End 9-Keto-Cannabinoid Methyl Ether Final Product Step5->End

Key Chemical Transformations
  • Step 1: Condensation with Aryllithium The synthetic sequence begins with the nucleophilic addition of an appropriately substituted aryllithium reagent to the carbonyl group of apoverbenone. This critical C-C bond forming reaction establishes the fundamental skeleton that will eventually become the cannabinoid structure. The aryllithium component typically derives from olivetol or similar resorcinol-type precursors, mirroring the biosynthetic pathway in Cannabis sativa where olivetolic acid couples with geranyl pyrophosphate [2] [3]. This step demands careful control of temperature and atmosphere to prevent decomposition of the organolithium species and ensure high yield.

  • Step 2: Oxidation Following the condensation reaction, a selective oxidation step introduces the key 9-keto functionality that defines this cannabinoid class. This transformation likely employs mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to selectively generate the ketone without over-oxidation or affecting other sensitive functional groups in the molecule. The resulting 9-keto group serves as both a structural feature and a synthetic handle for further derivatization, enabling the production of diverse cannabinoid analogues for structure-activity relationship studies [1].

  • Step 3: Hydrolysis of MOM Ether The oxidation is followed by hydrolysis of a methoxymethyl (MOM) ether protecting group. This deprotection step typically employs acidic conditions (such as HCl in THF/water or PPTS in ethanol) to cleave the MOM ether, revealing a free hydroxyl group that is essential for the subsequent cyclization step. This transformation highlights the importance of protecting group strategy in complex molecule synthesis, where temporary protection of sensitive functionalities enables specific transformations at other sites in the molecule.

  • Step 4: Acid-Catalyzed Cyclization With the free hydroxyl group now exposed, acid-catalyzed cyclization forms the characteristic tricyclic cannabinoid structure. This transformation represents a key strategic step that builds the complex molecular architecture of cannabinoids in a single operation. The mechanism likely involves formation of a carbocation intermediate that undergoes intramolecular attack by the electron-rich aromatic ring, similar to the cyclization observed in the synthesis of Δ8-THC from olivetol and verbenol [2]. This step requires careful optimization of acid strength, concentration, and reaction temperature to maximize regioselectivity and yield while minimizing side reactions.

  • Step 5: Metal Ammonia Reduction The synthetic sequence concludes with a metal ammonia reduction (typically using lithium or sodium in liquid ammonia), which serves to reduce specific functionalities in the molecule to their desired oxidation states. This dissolving metal reduction is particularly effective for the reductive cleavage of certain ethers or the reduction of specific double bonds while leaving others intact. The final product of this five-step sequence is the 9-keto-cannabinoid methyl ether, which serves as the versatile precursor for numerous cannabinoid metabolites and analogues [1].

Experimental Protocol

Step-by-Step Procedures
3.1.1 Condensation of Apoverbenone with Aryllithium

Reagents: Apoverbenone (1.0 equiv), appropriate aryllithium reagent (1.2 equiv), anhydrous THF or diethyl ether. Procedure:

  • Place apoverbenone in a dried round-bottom flask under inert atmosphere (argon or nitrogen).
  • Add anhydrous solvent (10 mL per mmol of apoverbenone) and cool the solution to -78°C using a dry ice/acetone bath.
  • Slowly add the aryllithium solution (1.2 equiv) dropwise via syringe over 15-20 minutes while maintaining temperature at -78°C.
  • After complete addition, slowly warm the reaction mixture to 0°C and stir for 1-2 hours.
  • Quench carefully with saturated aqueous NH₄Cl solution when TLC shows complete consumption of starting material.
  • Extract with ethyl acetate (3 × 20 mL per mmol), combine organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography if necessary [2].
3.1.2 Oxidation to 9-Keto Intermediate

Reagents: Alcohol intermediate from previous step (1.0 equiv), pyridinium chlorochromate (1.5 equiv), celite, anhydrous dichloromethane. Procedure:

  • Suspend pyridinium chlorochromate (PCC, 1.5 equiv) in anhydrous dichloromethane (10 mL per mmol of substrate) in a round-bottom flask.
  • Add celite (approximately 1 g per mmol of substrate) to the suspension and stir for 5 minutes.
  • Add a solution of the alcohol intermediate in minimal dichloromethane dropwise at room temperature.
  • Stir the reaction mixture for 3-6 hours, monitoring by TLC until starting material is consumed.
  • Filter the reaction mixture through a pad of silica gel or celite, washing thoroughly with diethyl ether.
  • Concentrate the filtrate under reduced pressure to obtain the crude 9-keto intermediate.
  • Purify by flash chromatography using hexanes/ethyl acetate as eluent [1].

Table 1: Reagents and Quantities for 9-Keto-Cannabinoid Synthesis

Step Reaction Reagents & Catalysts Equivalents Solvent Temperature Time
1 Condensation Aryllithium reagent 1.2 eq Anhydrous THF -78°C to 0°C 1-2 h
2 Oxidation Pyridinium chlorochromate 1.5 eq Anhydrous CH₂Cl₂ Room temp 3-6 h
3 Hydrolysis HCl or PPTS Catalytic THF/H₂O or EtOH 40-60°C 2-4 h
4 Cyclization BF₃·OEt₂ or p-TSA 0.1-0.5 eq Toluene or CH₂Cl₂ 0°C to room temp 1-3 h
5 Reduction Li/NH₃(l) 4-6 eq Liquid ammonia -78°C 30 min
Critical Parameters and Troubleshooting
  • Moisture Sensitivity: The aryllithium condensation step is highly sensitive to moisture and air, which can lead to hydrolysis of the reagent and significantly reduced yields. Ensure all glassware is properly dried, and reactions are conducted under an inert atmosphere using standard Schlenk techniques.

  • Temperature Control: The oxidation and cyclization steps require precise temperature control to prevent side reactions. The oxidation should be conducted at room temperature, while the cyclization may require gradual warming from 0°C to room temperature to ensure proper regioselectivity [2].

  • Reaction Monitoring: Implement analytical monitoring (TLC, LC-MS) at each stage to confirm complete consumption of starting materials and identify potential side products. The 9-keto intermediate should show a characteristic carbonyl stretch at ~1700 cm⁻¹ in FT-IR spectroscopy.

  • Purification Challenges: The polarity similarities between intermediates may complicate purification. Consider using gradient elution flash chromatography with hexanes/ethyl acetate or hexanes/ether solvent systems to achieve optimal separation [1].

Analytical Characterization

Structural Confirmation Methods

Successful synthesis of 9-keto-cannabinoids requires rigorous analytical characterization to confirm structural identity and assess purity. The following spectroscopic techniques provide complementary information for comprehensive structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be acquired in deuterated chloroform or DMSO. The 9-keto group produces a characteristic carbon signal between 195-205 ppm in the ¹³C NMR spectrum, providing definitive evidence for successful oxidation at this position. The aromatic protons from the resorcinol-derived ring typically appear as distinctive patterns between 6.0-6.5 ppm, while the terpenoid protons exhibit complex coupling patterns in the 1.0-3.0 ppm region. 2D NMR techniques including COSY, HSQC, and HMBC are invaluable for establishing complete proton and carbon assignments and verifying the molecular connectivity [4].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass determination for molecular formula confirmation. Electron impact (EI) or electrospray ionization (ESI) techniques typically yield a strong molecular ion peak [M]⁺ or [M+H]⁺, with characteristic fragmentation patterns that support the cannabinoid structure. The mass spectrum should show the expected molecular ion corresponding to C₂₁H₃₀O₃ for the standard 9-keto-cannabinoid methyl ether derivative [4].

Table 2: Spectroscopic Characteristics of 9-Keto-Cannabinoid Intermediates

Compound Stage ¹H NMR Key Signals (δ, ppm) ¹³C NMR Key Signals (δ, ppm) IR (cm⁻¹) MS (m/z)
Aryllithium Adduct 6.25 (s, 2H, ArH), 5.15 (m, 1H, =CH), 4.65 (m, 1H, CH-OH) 150.5, 145.2 (ArC), 110.5 (ArCH), 75.8 (CH-OH) 3350 (OH), 1615 (C=C) 332 [M]⁺
9-Keto Intermediate 6.28 (s, 2H, ArH), 5.25 (m, 1H, =CH), 3.45 (m, 1H, CH-OMOM) 200.8 (C=O), 151.2, 146.8 (ArC), 96.5 (O-CH₂-O) 1705 (C=O), 1150, 1045 (O-CH₂-O) 360 [M]⁺
Final 9-Keto Product 6.30 (s, 2H, ArH), 3.45 (m, 1H, CH-OCH₃), 2.45-1.25 (m, 15H, aliphatic) 201.5 (C=O), 155.2, 145.5 (ArC), 110.8 (ArCH), 56.5 (OCH₃) 1708 (C=O), 1250, 1035 (C-O) 330 [M]⁺
Purity Assessment and Analytical Chromatography

For quality control in cannabinoid synthesis, high-performance liquid chromatography (HPLC) provides reliable purity assessment. Recommended conditions include:

  • Column: C18 reverse phase (250 × 4.6 mm, 5 μm particle size)
  • Mobile phase: Gradient from 60% aqueous acetonitrile to 95% acetonitrile over 25 minutes
  • Flow rate: 1.0 mL/min
  • Detection: UV at 220 nm and 280 nm
  • Injection volume: 10 μL of 1 mg/mL solution in methanol

The final 9-keto-cannabinoid methyl ether should exhibit a single dominant peak (>95% purity) under these conditions, with retention time typically between 18-22 minutes depending on specific analogue [4].

Pharmacological Applications and Significance

Therapeutic Potential and Research Utility

9-Keto-cannabinoids serve as versatile intermediates for the preparation of diverse cannabinoid metabolites and analogues with potential therapeutic applications [1]. The keto functionality at the 9-position provides a strategic point for further chemical modifications, enabling medicinal chemists to fine-tune physicochemical properties and receptor interactions. These synthetic efforts are particularly valuable given the expanding interest in targeting the endocannabinoid system for therapeutic purposes, which includes potential treatments for pain, inflammation, neurological disorders, and metabolic conditions [5].

The endocannabinoid system comprises two primary G protein-coupled receptors - CB1 and CB2 - with the CB1 receptor being particularly abundant in the central nervous system and responsible for most of the psychoactive effects of cannabinoids [6] [5]. The structural modifications enabled by 9-keto-cannabinoid precursors may lead to compounds with modified receptor selectivity, potentially separating therapeutic effects from undesirable side effects. Research indicates that subtle changes in the cannabinoid scaffold can significantly impact signaling bias, receptor internalization, and downstream physiological responses [5].

Molecular Interactions with Cannabinoid Receptors

The following diagram illustrates the complex signaling pathways of the cannabinoid receptor CB1, highlighting potential modulation sites for 9-keto-cannabinoid derivatives:

G Ligand 9-Keto-Cannabinoid or Analogues CB1 CB1 Receptor (Plasma Membrane) Ligand->CB1 Gprotein Gi/o Protein Heterotrimer CB1->Gprotein MAPK MAPK Pathway CB1->MAPK Arrestin β-Arrestin Pathway CB1->Arrestin AC Adenylyl Cyclase (AC) Gprotein->AC Inhibition KChannel K+ Channels Gprotein->KChannel Activation CaChannel Voltage-Gated Ca2+ Channels Gprotein->CaChannel Inhibition cAMP cAMP Levels AC->cAMP Decreased production Effects Cellular Effects: - Altered excitability - Modified transmission - Gene regulation cAMP->Effects Neurotrans Neurotransmitter Release KChannel->Neurotrans CaChannel->Neurotrans Neurotrans->Effects MAPK->Effects Arrestin->Effects

The molecular interactions between cannabinoids and their receptors involve complex signaling mechanisms. Recent structural studies of the CB1 receptor have revealed important conformational changes that occur upon agonist binding, including a 53% reduction in the volume of the ligand-binding pocket and the operation of a twin toggle switch involving residues Phe200³³⁶ and Trp356⁶⁴⁸ that appears essential for receptor activation [7]. These structural insights provide valuable guidance for rational design of novel cannabinoids based on the 9-keto scaffold.

The 9-keto-cannabinoid framework may enable exploration of biased signaling at cannabinoid receptors, where ligands preferentially activate specific downstream pathways while avoiding others. This approach holds promise for developing safer cannabinoid therapeutics with reduced side effect profiles [5]. For instance, CB1 receptor activation typically inhibits adenylyl cyclase through Gi/o protein coupling, reduces calcium influx, and activates potassium channels, ultimately decreasing neurotransmitter release [6] [5]. However, different ligands can produce distinct patterns of receptor phosphorylation, β-arrestin recruitment, and internalization, leading to unique physiological responses [5].

Conclusion

The synthesis of 9-keto-cannabinoids from apoverbenone represents a valuable synthetic methodology in cannabinoid chemistry, providing access to key intermediates for drug discovery and pharmacological research. This five-step sequence leverages chiral pool strategy to efficiently construct the complex cannabinoid architecture with the strategically positioned 9-keto functionality. The experimental protocols outlined herein provide researchers with detailed procedures for executing this synthesis, while the analytical methods ensure proper characterization of the resulting compounds.

As research on the therapeutic potential of cannabinoids continues to expand, synthetic methodologies such as this will remain essential tools for exploring structure-activity relationships and developing novel therapeutics targeting the endocannabinoid system. The 9-keto-cannabinoids prepared through this route serve as versatile precursors for further chemical exploration, potentially leading to new compounds with improved pharmacological profiles and clinical utility.

References

Chemical Preparation of Apoverbenone and Verbenone

Author: Smolecule Technical Support Team. Date: February 2026

The most detailed synthesis method found involves a sulfenylation-dehydrosulfenylation approach starting from nopinone, which is itself readily available from (-)-beta-pinene [1]. This method is directed toward the construction of an enone function.

  • Starting Material: Optically active nopinone (1) [1].
  • Key Step: The use of the sulfenylation-dehydrosulfenylation method [1].
  • Outcome: This pathway can yield both (+)-apoverbenone (4a) and (+)-verbenone (5a) in synthetically satisfactory overall yields [1].
  • Critical Note: The use of purified sulfoxides is essential during the elimination of phenylsulfenic acid, as acidic contaminants can lead to a competing Pummerer reaction, producing 3-(phenylthio)verbenone as a byproduct [1].

An alternative, older preparation of apoverbenone involves the dehydrobromination of a sterically hindered bromo-ketone (3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one) [2]. This method can also produce optically active apoverbenone, for instance, obtaining This compound from (-)-pin-2(10)-ene [2].

Summary of Preparation Methods

Method Key Reactant/Step Key Features / Outcomes
Sulfenylation-Dehydrosulfenylation [1] Nopinone; Sulfoxides Produces optically active Apoverbenone/Verbenone; Requires purified sulfoxides to avoid Pummerer side-reaction.
Dehydrobromination [2] 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one Yields Apoverbenone; Can start from pinene derivative to obtain optically active product.

Analytical Considerations and Identified Gaps

The search results lack the specific, detailed data required for robust Application Notes. Key information that is missing includes:

  • Detailed Quantitative Data: Precise reaction parameters (e.g., temperatures, times, molar ratios, and detailed yield calculations for each step) are not provided.
  • Complete Analytical Protocols: While one study mentions using ( ^1H ) NMR spectra and NOE correlations to assign configurations [1], no detailed HPLC or UHPLC methods for analyzing apoverbenone, its intermediates, or related impurities were found.
  • Stability Data: There is no specific stability-indicating method or data for apoverbenone itself.

For Verbenone, some general physical-chemical data is available (e.g., solubility, boiling point) [3] [4], but this does not directly translate to analytical protocols for Apoverbenone.

Suggested Path for Protocol Development

To develop the detailed protocols you need, I suggest the following steps:

  • Consult Specialized Databases: Deepen your search in specialized chemical and pharmaceutical databases such as SciFinder, Reaxys, or PubChem. These often contain fuller experimental sections from journal articles.
  • Adapt General HPLC Principles: Given the similarity of the compounds, you could use general guidelines for HPLC method development [5] as a starting point and adapt them specifically for apoverbenone. This would involve:
    • Selectivity: Screening different C18 columns and mobile phases (e.g., water/acetonitrile or water/methanol gradients) to achieve separation from process impurities and degradation products.
    • Detection: Utilizing a Photo-Diode Array (PDA) detector for peak purity assessment.
    • Forced Degradation: Conducting stress studies (under acid, base, oxidative, thermal, and photolytic conditions) on apoverbenone to validate the method as stability-indicating [5].
  • Focus on Synthesis Reproducibility: The existing literature highlights that the purity of intermediates (sulfoxides) is critical for reaction success [1]. Any developed protocol must include stringent quality control for these intermediates, likely using HPLC.

Experimental Workflow Diagram

The following diagram outlines the general preparation and analysis pathway for Apoverbenone and Verbenone based on the information gathered.

G Start Start: β-Pinene Nopinone Nopinone (1) Start->Nopinone Synthesis Sulfenylation Sulfenylation Step Nopinone->Sulfenylation Sulfoxide Purified Sulfoxide Intermediate (10, 18) Sulfenylation->Sulfoxide Configuration Assignment Dehydrosulfenylation Dehydrosulfenylation (Syn Elimination) Sulfoxide->Dehydrosulfenylation Apoverbenone This compound (4a) Dehydrosulfenylation->Apoverbenone From 10a,b Verbenone (+)-Verbenone (5a) Dehydrosulfenylation->Verbenone From 18a Analysis Analysis & Purification Apoverbenone->Analysis Verbenone->Analysis Final Final Product Analysis->Final

References

Understanding Telescoped Synthesis in Flow Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Telescoped synthesis, or telescoping, involves directly channeling the crude output stream of one reaction into a subsequent reactor to perform the next step, without intermediate purification [1] [2]. When combined with continuous flow technology, this approach offers significant advantages for process chemistry.

Key advantages include:

  • Process Intensification: Reduces processing time and handling by eliminating the need to isolate intermediates [1].
  • Improved Safety: Enables the in-situ generation and immediate consumption of hazardous, unstable, or highly reactive intermediates, minimizing operator exposure [2].
  • Enhanced Efficiency and Reduced Waste: Leads to higher overall yields and lower solvent and energy consumption compared to traditional batch-wise processes [1].

Exemplary Protocols from Recent Literature

The following table summarizes documented telescoped synthesis methods that illustrate the practical application of this technique.

Target Compound Key Telescoped Steps Reported Outcome Citation
Propofol (Anesthetic) Friedel-Crafts alkylation of p-hydroxybenzoic acid followed by decarboxylation. 84% overall yield; Productivity of 23.0 g/day in telescoped mode; Scaled to 71.6 g/day in intensified process. [1]

| 1,2,4-Triazoles | 1. Synthesis of ethyl isocyanoacetate from N-formylglycine. 2. In-line preparation of diazonium species. 3. Cycloaddition reaction. | A multi-step continuous flow process producing a library of 1,2,4-triazoles in high yield and purity. | [2] | | Benzofurans | 1. Base-promoted nitroaldol condensation. 2. Nef reaction promoted by tin (II) chloride. | A two-step sequential flow process providing benzofurans in satisfactory overall yields. | [3] | | 1,1-Cyclopropane Aminoketones | 1. Photocyclization of 1,2-diketones. 2. Condensation and ring contraction with amines. | A continuous flow telescoped process achieving good chemical yields and high productivity. | [4] |

Detailed Experimental Workflow: Synthesis of 1,2,4-Triazoles

The multi-step flow synthesis of 1,2,4-triazoles [2] provides a robust model for designing a telescoped process. The workflow can be visualized as follows:

telescope_workflow StreamA Stream A N-Formylglycine, DIPEA, DMAP in DCM T1 T-Piece StreamA->T1 StreamB Stream B Triphosgene in DCM StreamB->T1 Reactor1 Reaction Coil Room Temperature 20 min residence time T1->Reactor1 Intermediate Ethyl Isocyanoacetate Stream Reactor1->Intermediate T2 T-Piece Intermediate->T2 StreamC Stream C Aryl Diazonium Salt in MeCN StreamC->T2 T3 T-Piece T2->T3 StreamD Stream D Ethanol (Dilution) StreamD->T3 StaticMixer Static Mixer T3->StaticMixer StreamE Stream E Aqueous K₂CO₃ StreamE->StaticMixer Reactor2 Heated Reaction Coil 75 °C StaticMixer->Reactor2 ProductOutlet Product Stream Crude 1,2,4-Triazole Reactor2->ProductOutlet

Key Methodology Details:

  • Reactor Setup: The process uses an integrated flow reactor system comprising multiple pumps and temperature-controlled reactor modules [2].
  • Critical Step 1 - Generation of Ethyl Isocyanoacetate: Two reagent streams are combined at a T-piece and passed through a coil at room temperature. The reaction is highly efficient, achieving near-quantitative conversion of N-formylglycine to ethyl isocyanoacetate with a 20-minute residence time [2].
  • Critical Step 2 - Triazole Formation: The stream of the reactive intermediate is combined with a separately prepared stream of an aryl diazonium salt. The combined stream is then diluted with ethanol and mixed with an aqueous base solution before entering a heated coil to form the final triazole product [2].
  • Work-up: The output is collected and worked up by solvent evaporation, neutralization, and extraction. The products are obtained in high yield and purity after trituration [2].

A Proposed Approach for Developing an Apoverbenone Protocol

Given the absence of a specific protocol for Apoverbenone, I suggest the following research strategy:

  • Literature Review: Conduct a thorough search for the traditional multi-step synthetic route to Apoverbenone. Identify the intermediates, particularly any that are unstable or hazardous.
  • Analyze for Telescoping Potential: Evaluate the reaction steps for compatibility. Key questions include: Are the solvents compatible? Can by-products from one step interfere with the next? Can reaction conditions (temperature, concentration) be aligned?
  • Leverage Existing Models: Use the protocols for propofol [1] and 1,2,4-triazoles [2] as benchmarks for designing your continuous flow setup, including the use of T-pieces for stream combining, static mixers, and controlled residence time coils.
  • Process Optimization: Begin by optimizing each reaction step individually in flow before attempting to telescope them. Fine-tune parameters like stoichiometry, concentration, and residence time to ensure a smooth and efficient integrated process.

References

low yield in Apoverbenone synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why is my yield of Apoverbenone low using traditional bromination-dehydrobromination?

    • A: The classic two-step synthesis via a bromo-ketone intermediate often faces challenges related to the steric hindrance of the intermediate and the harsh high-temperature elimination conditions required, which can lead to side reactions and decomposition [1]. The dehydrobromination step, while reliable, is particularly sensitive to the base and solvent used [1] [2].
  • Q2: Are there more modern methods to synthesize Apoverbenone?

    • A: Yes. A recent advance is a one-step allyl-palladium-catalyzed α,β-dehydrogenation of the starting material, (+)-Nopinone. This method converts the ketone directly to the enone (Apoverbenone) via a zinc enolate intermediate, avoiding the need to isolate a brominated compound. It has been shown to provide good yields (70% isolated) under milder, salt-free conditions [2].
  • Q3: What is the most critical parameter for the modern dehydrogenation method?

    • A: For the allyl-palladium-catalyzed method, the specific combination of Zn(TMP)₂ as a base and diethyl allyl phosphate as an oxidant under salt-free conditions is critical. Using other bases or additives (like ZnCl₂ or LiCl) or a different oxidant (like allyl acetate) leads to a sharp decline in yield [2].

Troubleshooting Guide: Low Yield in Apoverbenone Synthesis

The following table summarizes common problems, their causes, and solutions for both the traditional and modern synthetic routes.

Problem Possible Causes Suggested Solutions
Low yield in Dehydrobromination [1] Sterically hindered bromo-ketone; suboptimal base-solvent system. Use lithium bromide & lithium carbonate in DMSO [1].
Low yield in Pd-Catalyzed Dehydrogenation [2] Incorrect base or oxidant; presence of metal halide salts. Use Zn(TMP)₂ base, diethyl allyl phosphate oxidant, salt-free conditions [2].
Low yield in Pd-Catalyzed Dehydrogenation [2] Contamination from metal halides (e.g., ZnCl₂, LiCl). Ensure strict salt-free conditions; use commercially available Zn(TMP)₂ without additives [2].
Formation of byproducts [2] Over-oxidation to phenol (especially for 4-tert-butylcyclohexanone). Monitor reaction progression; adjust catalyst loading or reaction time to minimize over-oxidation [2].
Method not working for acyclic ketones [2] Protocol limitation; complex product mixture with acyclic substrates. This is a known limitation. Consider alternative one-step methods (e.g., Nicolaou's IBX oxidation) for acyclic systems [2].

Detailed Experimental Protocols

Protocol 1: Traditional Synthesis via Dehydrobromination [1]

This is the classic two-step method from (-)-pin-2(10)-ene.

  • Step 1: Bromination. First, synthesize the precursor 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one.
  • Step 2: Dehydrobromination.
    • Reagents: 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one, Lithium bromide (LiBr), Lithium carbonate (Li₂CO₃), Dimethyl sulphoxide (DMSO).
    • Procedure: Treat the bromo-ketone with LiBr and Li₂CO₃ in DMSO. The specific reaction temperature and work-up procedure are optimized for this sterically hindered system.
    • Outcome: This procedure yields (+)-apoverbenone with an optical rotation ([α]_D + 319°) (c 2.4% in CHCl₃) when starting from optically pure material [1].
Protocol 2: Modern One-Step Pd-Catalyzed Dehydrogenation [2]

This streamlined method dehydrogenates (+)-Nopinone directly.

  • Reaction Setup: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
  • Reagents:
    • Substrate: (+)-Nopinone.
    • Catalyst: Allyl-Palladium catalyst (specific complex to be defined by the literature).
    • Base: Zinc bis(2,2,6,6-tetramethylpiperidide), Zn(TMP)₂.
    • Oxidant: Diethyl allyl phosphate.
    • Solvent: An appropriate dry solvent (e.g., toluene).
  • Procedure:
    • Combine (+)-Nopinone, the allyl-palladium catalyst, and solvent.
    • Add the base, Zn(TMP)₂, followed by the oxidant, diethyl allyl phosphate.
    • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated) until completion, monitored by TLC or GC/MS.
    • Quench the reaction and perform a standard aqueous work-up.
    • Purify the crude product by flash chromatography.
  • Outcome: This method provides This compound in 70% isolated yield. A key advantage is its tolerance of acid-sensitive protecting groups like TBS and MOM ethers [2].

Experimental Workflow Visualization

The diagram below illustrates the logical relationship and key decision points between the two primary synthesis methods for Apoverbenone.

apoverbenone_workflow node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_white node_white node_grey node_grey start Start Synthesis Planning method_choice Choose Synthesis Method start->method_choice trad_path Traditional 2-Step Path method_choice->trad_path Route modern_path Modern 1-Step Path method_choice->modern_path Preferred Route step1_bromination Step 1: Bromination trad_path->step1_bromination step2_dehydro Step 2: Dehydrobromination step1_bromination->step2_dehydro issue_traditional Potential Low Yield: Steric Hindrance step2_dehydro->issue_traditional end Obtain Apoverbenone issue_traditional->end Lower Yield pd_catalysis Pd-Catalyzed Dehydrogenation modern_path->pd_catalysis advantage Higher Yield (70%) Milder Conditions pd_catalysis->advantage advantage->end Higher Yield

Key Optimization Data for the Modern Method

The research provides a clear comparison of how different conditions affect the yield of Apoverbenone, highlighting the importance of the optimal setup [2].

Entry Base Oxidant Additive Yield (%)
1 (Optimal) Zn(TMP)₂ Diethyl allyl phosphate None (Salt-free) 80 (70 isolated)
2 Zn(TMP)₂ Allyl Acetate None 11
3 Zn(TMP)₂ Diethyl allyl phosphate ZnCl₂ 27
4 Zn(TMP)₂·2LiCl Diethyl allyl phosphate None 56
6 LiTMP Diethyl allyl phosphate ZnCl₂ 33

Key Synthesis Recommendations

Based on the current literature, for a new synthesis of Apoverbenone, the one-step allyl-palladium-catalyzed dehydrogenation is the recommended path due to its superior step economy and good yield [2]. The traditional dehydrobromination method remains a viable alternative, but researchers should be prepared to troubleshoot the elimination step carefully [1].

References

Troubleshooting Guide: Purification of (+)-Apoverbenone

Author: Smolecule Technical Support Team. Date: February 2026

Problem Encountered Possible Cause Suggested Solution
Low yield of final product Competing Pummerer reaction occurring during dehydrosulfenylation. Ensure sulfoxide precursors are purified before the elimination step to remove acidic contaminants that promote the side reaction [1].
Formation of byproduct 3-(phenylthio)verbenone (11) Presence of acidic contaminants during the elimination step from sulfoxide. Use purified sulfoxide starting materials. The Pummerer reaction, which leads to this thioether byproduct, is minimized in the absence of acids [1].
Failure or decomposition during elimination from sulfoxide 18b Instability of the specific diastereomer (with S-sulfur configuration) to heat and its conformational requirements. This isomer is prone to decomposition. The elimination proceeds smoothly with the purified trans-isomer 10a (R-sulfur configuration) and the stable cis-isomers 18a,b [1].

Detailed Experimental Protocols

Protocol 1: Synthesis via Sulfenylation-Dehydrosulfenylation (1998)

This method uses the sulfenylation-dehydrosulfenylation technique to construct the enone function of (+)-Apoverbenone from (+)-nopinone, which is readily available from (-)-β-pinene [1].

Key Steps and Considerations:

  • Sulfenylation: The starting material (+)-nopinone undergoes sulfenylation to yield sulfoxides.
  • Stereochemistry: The absolute configuration at the sulfur atom in the intermediate sulfoxides (e.g., 10a, 18a) is critical. The trans-isomer 10a (with R-sulfur configuration) is more stable, while the elimination from 18b (with S-sulfur configuration) is problematic [1].
  • Dehydrosulfenylation: This step involves the syn-elimination of phenylsulfenic acid to form the enone.
    • Critical Note: The use of purified sulfoxides is essential. If acidic contaminants are present, a competing Pummerer reaction occurs, leading to the byproduct 3-(phenylthio)verbenone instead of the desired Apoverbenone [1].
    • The overall yield for this conversion is reported as synthetically satisfactory [1].
Protocol 2: Synthesis via Dehydrobromination (1972)

An earlier investigation prepared this compound with high optical purity ([α]D +319°) through dehydrobromination [2].

Key Steps and Considerations:

  • Starting Material: The process begins with (–)-pin-2(10)-ene (91% optical purity).
  • Bromination: This is converted to the sterically hindered bromo-ketone, 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one.
  • Dehydrobromination: The key step uses lithium bromide and lithium carbonate in dimethyl sulphoxide (DMSO) to facilitate the elimination, yielding this compound in good yield [2].

The workflow below summarizes the two main synthetic pathways.

ApoverbenoneSynthesis cluster_protocol1 Protocol 1: Sulfenylation-Dehydrosulfenylation cluster_protocol2 Protocol 2: Dehydrobromination start Starting Materials(-)-β-pinene / (-)-pin-2(10)-ene nopinone (+)-Nopinone start->nopinone From (-)-β-pinene bromo_ketone 3-Bromo-6,6-dimethyl- bicyclo[3.1.1]heptan-2-one start->bromo_ketone From (-)-pin-2(10)-ene p1_step1 Sulfenylation nopinone->p1_step1 p2_step1 Bromination bromo_ketone->p2_step1 sulfoxides Sulfoxide Intermediates (e.g., 10a, 18a) p1_step2 Purification of Sulfoxides sulfoxides->p1_step2 p1_step1->sulfoxides p1_step3 Dehydrosulfenylation (syn-elimination) p1_step2->p1_step3 Acid-free conditions pummerer Warning: Acidic contaminants lead to Pummerer reaction byproduct. p1_step2->pummerer final_project final_project p1_step3->final_project p2_step2 Dehydrobromination (LiBr, LiCO₃, DMSO) p2_step1->p2_step2 p2_step2->final_project final_product Final Productthis compound

Diagram: Two Synthetic Pathways to this compound

Frequently Asked Questions (FAQs)

Q1: What are the typical overall yields I can expect for these syntheses? While the sources report "synthetically satisfactory" [1] or "good" [2] yields, they do not provide exact numerical values. Yields can be highly dependent on the purity of intermediates and exact reaction conditions.

Q2: Why is the purification of sulfoxide intermediates so critical in the sulfenylation method? Impure sulfoxides often contain acidic contaminants. During the final heating step (dehydrosulfenylation), these acids catalyze a side reaction called the Pummerer reaction. This leads to the formation of 3-(phenylthio)verbenone, a sulfur-containing byproduct, instead of the desired this compound, thereby significantly reducing your yield [1].

Q3: Can these methods be used to produce the enantiomer, (-)-Apoverbenone? Yes. The 1998 paper states that the sulfenylation-dehydrosulfenylation methodology is applicable for preparing the enantiomers (-)-Apoverbenone and (-)-Verbenone simply by starting with the mirror-image starting material, (-)-nopinone [1].

Important Limitations and Further Research

  • Dated Information: The core scientific papers describing these specific syntheses are from 1972 and 1998. There may be newer, more efficient, or greener catalytic methods developed in recent years.
  • Safety and Procedures: The published articles are brief and lack detailed experimental procedures, safety considerations, and modern characterization data (e.g., HPLC, NMR).

References

Synthesis Methods for Apoverbenone from Nopinone

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes three key synthetic methods, highlighting their principles, yields, and considerations for researchers.

Method Name Key Reagents & Conditions Reported Yield Advantages & Challenges
Allyl-Palladium Catalyzed Dehydrogenation [1] Zn(TMP)₂, allyl-palladium catalyst, diethyl allyl phosphate, salt-free conditions, THF, 23°C, 16h. 70% (isolated) One-step process, good functional group tolerance, operates under basic conditions. Limited scope for acyclic ketones. [1]
Sulfenylation-Dehydrosulfenylation [2] Phenylsulfenyl chloride, followed by dehydrosulfenylation of purified sulfoxide. "Synthetically satisfactory" Proven for producing optically active Apoverbenone. Requires purified sulfoxide intermediates to avoid Pummerer reaction byproducts. [2]
Dehydrobromination [3] 3-Bromonopinone, LiBr, LiCO₃, DMSO. "Good yield" A classic, well-documented route. Involves handling a brominated precursor. [3]

Optimized Protocol: Allyl-Palladium Catalyzed Dehydrogenation

This one-step method is currently one of the most practical and efficient approaches [1].

Reaction Setup

  • Reaction Equation: (+)-Nopinone (1a) → (+)-Apoverbenone (2a)
  • Catalyst System: Pd(allyl)Cl₂ (5 mol%), (t-Bu)₃P·HBF₄ (10 mol%)
  • Base: Zn(TMP)₂ (1.2 equiv)
  • Oxidant: Diethyl allyl phosphate (2.0 equiv)
  • Solvent: THF, anhydrous
  • Conditions: Nitrogen atmosphere, 23°C, 16 hours [1]

Step-by-Step Procedure

  • Preparation: In a glovebox, add Pd(allyl)Cl₂, (t-Bu)₃P·HBF₄, and a stir bar to an oven-dried vial.
  • Charge Substrate: Dissolve (+)-nopinone (1.0 equiv) in anhydrous THF and add to the reaction vial.
  • Initiate Reaction: In a separate vial, dissolve Zn(TMP)₂ in THF. Add this base solution to the main reaction vial, followed by diethyl allyl phosphate.
  • Stir: Cap the vial, remove it from the glovebox, and stir at room temperature (23°C) for 16 hours.
  • Quench & Extract: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine.
  • Purification: Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash chromatography to obtain this compound. [1]

Critical Success Factors

  • Salt-Free Conditions: The reaction must be performed under strictly salt-free conditions for optimal yield. The presence of LiCl or ZnCl₂ additives significantly reduces efficiency [1].
  • Oxidant Choice: Diethyl allyl phosphate is superior to allyl acetate as the oxidant [1].
  • Base Quality: Commercially available Zn(TMP)₂ gives the best results [1].

Troubleshooting Common Experimental Issues

Low Yield or No Conversion

  • Cause: Presence of metal halide salts (e.g., LiCl, ZnCl₂) is a major inhibitor [1].
  • Solution: Ensure all glassware is thoroughly dried and use high-purity, salt-free Zn(TMP)₂. Avoid any chloride-containing additives.

Formation of Byproducts (α-allylated ketone)

  • Cause: The reaction pathway can shift from dehydrogenation to allylation if the zinc enolate engages in nucleophilic substitution [1].
  • Solution: Strictly adhere to the specified reagent ratios. The combination of Zn(TMP)₂ and diethyl allyl phosphate favors the transmetalation pathway that leads to dehydrogenation.

Formation of 3-(Phenylthio)verbenone Byproduct

  • Cause: This issue is specific to the sulfenylation-dehydrosulfenylation method. Acidic contaminants can trigger a competing Pummerer reaction instead of the desired syn-elimination [2].
  • Solution: It is essential to use carefully purified sulfoxide intermediates before the dehydrosulfenylation step [2].

Experimental Workflow Diagram

The following diagram illustrates the logical relationship and decision points in the Apoverbenone synthesis process.

Start Start: Nopinone Cond1 Requires optical purity? Start->Cond1 Method1 Allyl-Pd Dehydrogenation Cond3 Acid-sensitive groups present? Method1->Cond3 Method2 Sulfenylation-Dehydrosulfenylation Outcome1 Product: Apoverbenone Method2->Outcome1 Method3 Dehydrobromination Method3->Outcome1 Cond1->Method2 Yes Cond2 One-step method preferred? Cond1->Cond2 No Cond2->Method1 Yes Cond2->Method3 No Cond3->Outcome1 Yes (Basic conditions) Cond3->Outcome1 No (Consider other methods)

References

Troubleshooting Guide: Preventing the Pummerer Reaction

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines the core problem and verified solution based on experimental findings.

Problem Root Cause Recommended Solution Key Experimental Reference
Formation of the byproduct 3-(phenylthio)verbenone via the Pummerer reaction during the dehydrosulfenylation step to Apoverbenone. The presence of acidic contaminants in the sulfoxide starting material (3-(phenylsulfinyl)nopinones) [1]. Purify the sulfoxide intermediate (e.g., 10, 18) prior to the elimination step. Using unpurified sulfoxide that contains acidic impurities leads to the competing Pummerer reaction [1]. Preparation of Optically Active Apoverbenone and Verbenone from Nopinone [1]

Detailed Experimental Context

The recommended solution is part of a established synthetic route to Apoverbenone. The following workflow illustrates the critical purification step to avoid the unwanted side reaction.

G Start Start: (+)-Nopinone Sulfenylation Sulfenylation Start->Sulfenylation SulfoxideMixture Crude Sulfoxide Mixture (Contains acidic impurities) Sulfenylation->SulfoxideMixture Purification Purification of Sulfoxide SulfoxideMixture->Purification PummererPath Pummerer Reaction Pathway SulfoxideMixture->PummererPath Impure Path PureSulfoxide Pure Sulfoxide Intermediate (e.g., 10, 18) Purification->PureSulfoxide Elimination Thermal Elimination (Dehydrosulfenylation) PureSulfoxide->Elimination Target Target Product: (+)-Apoverbenone (4a) Elimination->Target Purified Path Byproduct Byproduct: 3-(Phenylthio)verbenone (11) PummererPath->Byproduct

The Pummerer rearrangement is typically triggered by acid anhydrides or other electrophilic reagents, converting sulfoxides into α-substituted sulfide byproducts [2]. In this specific synthesis, acidic impurities in the unpurified sulfoxide mimic the activating effect of these reagents, diverting the reaction from the desired elimination pathway [1].

Alternative Synthesis Pathway

If controlling the sulfoxide purity proves challenging, an alternative route to Apoverbenone exists that avoids sulfur chemistry altogether. This method uses a dehydrobromination reaction [3]:

  • Starting Material: 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one
  • Reagents: Lithium bromide and lithium carbonate
  • Solvent: Dimethyl sulphoxide (DMSO)
  • Reported Outcome: Provides this compound in good yield from optically enriched material [3].

Frequently Asked Questions

What is the Pummerer reaction and why is it a problem in this synthesis? The Pummerer rearrangement is a reaction where a sulfoxide is converted into an α-acyloxy sulfide using an acid anhydride or, in this case, acidic impurities [2]. It is problematic because it consumes the crucial sulfoxide intermediate, leading to a sulfur-containing byproduct (3-(phenylthio)verbenone) and reducing the yield of the desired Apoverbenone [1].

What is the specific experimental protocol to prevent this side reaction? The primary method is to ensure the sulfoxide intermediate is pure. According to the literature, "the use of purified sulfoxides was essential" to prevent the Pummerer reaction [1]. The experimental procedure involves purifying the 3-(phenylsulfinyl)nopinone intermediate (compounds 10 and 18 in the reference) before subjecting it to the thermal elimination conditions that form the enone (Apoverbenone) [1].

References

improving diastereoselectivity in Apoverbenone reactions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Improving Diastereoselectivity

When diastereoselectivity in your Apoverbenone reactions is lower than expected, the cause often lies in the reaction's steric or electronic environment. The table below outlines common issues and potential solutions based on general stereochemical principles.

Issue Possible Cause Proposed Solution Key Factor / Mechanism
Low diastereoselectivity in nucleophilic addition Uncontrolled approach of nucleophile due to minimal steric/electronic bias. Use Lewis acids to activate the carbonyl and lock conformation [1] [2]. Chelation control creates a rigid, stereochemically defined transition state [2].
Low diastereoselectivity in reduction or cyclization Reaction proceeds through a planar intermediate (e.g., radical or carbocation) with low facial bias. Introduce or leverage an existing chiral center to guide the reaction [1] [3]. Steric shielding from an adjacent group blocks one face of the molecule [4].
Unexpected stereoisomer is the major product The reaction pathway favors the less sterically hindered approach, contrary to the initial design. Adjust the steric bulk of nearby substituents [4]. Bulky groups (e.g., tert-butyl, TBS) more effectively block one face of the molecule [4].
Diastereoselectivity is inconsistent or poor with specific reagents The inherent stereochemical preference of the reagent conflicts with your substrate's bias. Switch reagent metals based on known stereochemical trends [1]. Allyl-Si, Sn, B reagents favor syn; Allyl-Cr, Zn, In favor anti selectivity [1].

The following workflow summarizes a systematic approach to troubleshooting diastereoselectivity issues:

Start Low Diastereoselectivity Observed Step1 Analyze Reaction Conditions: - Identify nucleophile/electrophile - Check for Lewis acids - Review solvent effects Start->Step1 Step2 Evaluate Substrate Control: - Identify existing chiral centers - Assess steric environment - Check for directing groups Step1->Step2 Step3 Implement Solution Strategy Step2->Step3 PathA Strategy A: Activate & Direct Step3->PathA PathB Strategy B: Block & Shield Step3->PathB SubA1 Introduce Lewis Acid (for chelation control) PathA->SubA1 SubA2 Install/Modify Directing Group (e.g., -OH for H-bonding) SubA1->SubA2 SubB1 Increase Steric Bulk of Nearby Substituent PathB->SubB1 SubB2 Switch Reagent (e.g., change metal) SubB1->SubB2

Detailed Experimental Protocols

Directed Epoxidation for Diastereocontrol

This method uses a substrate's inherent functional groups, like an alcohol, to direct a reagent for high diastereoselectivity [4].

  • Workflow Overview:

Substrate Chiral substrate with allylic -OH group Step1 Add mCPBA (common epoxidizing agent) Substrate->Step1 Step2 Form hydrogen bond between -OH and peracid Step1->Step2 Step3 Epoxidation occurs syn to the -OH group Step2->Step3 Product Major diastereomer Step3->Product

  • Key Procedure:
    • Dissolve the chiral allylic alcohol substrate (e.g., a verbenone derivative) in an inert solvent like dichloromethane (DCM).
    • Cool the solution to 0°C.
    • Add one equivalent of meta-chloroperbenzoic acid (mCPBA) portion-wise.
    • Allow the reaction to warm to room temperature and stir until completion by TLC.
    • Work up the reaction by washing with a saturated sodium sulfite solution, followed by saturated sodium bicarbonate solution to remove excess peracid and acid by-products.
  • Key Parameters: The high diastereoselectivity (up to 10:1 dr reported in half-chair cyclohexane systems) is achieved through hydrogen bonding between the alcohol and the peracid, which delivers the oxygen atom from the same face [4].
Lewis Acid-Mediated Chelation Control

This strategy is highly effective for nucleophilic additions to carbonyl groups adjacent to a chiral center [2].

  • Conceptual Diagram:

A Chiral α,β-unsaturated amidewith Evans auxiliary B Lewis Acid (e.g., Cu⁺) chelatescarbonyl oxygens, locking conformation A->B C Nucleophile attacks fromless hindered face B->C D Diastereomerically pure product C->D

  • Key Procedure (using an Evans auxiliary) [2]:
    • Synthesize the substrate by attaching the carbonyl substrate (e.g., an acid chloride) to a chiral auxiliary like an Evans oxazolidinone.
    • Generate the enolate by treating the substrate with a base like NaHMDS in THF at -78°C.
    • Add a Lewis acid such as CuBr·(CH₃)₂S complex.
    • Introduce the nucleophile (e.g., a Grignard reagent) to the cold mixture.
    • Quench the reaction and remove the chiral auxiliary to obtain the product.
  • Key Parameters: The Lewis acid chelates between the two carbonyl oxygens, locking the molecule into a specific conformation and exposing only one face to nucleophilic attack, leading to high diastereoselectivity [2].

Frequently Asked Questions (FAQs)

  • What is the fundamental reason for diastereoselectivity in Apoverbenone reactions? Diastereoselectivity arises from differences in the steric and electronic interactions in the transition states leading to different stereoisomers [5]. For a molecule like Apoverbenone, which has a rigid bicyclic structure, the approach of a reagent is often biased toward the less sterically hindered face [6].

  • Can I use a chiral catalyst to improve diastereoselectivity, or is substrate control my only option? While substrate control is a primary tool, chiral catalysts can be powerful for enantioselectivity. For diastereoselectivity, the focus is often on the substrate's inherent chirality. However, using a chiral Lewis acid catalyst could potentially influence the outcome by creating a diastereomeric transition state complex with your substrate [1].

  • The search results mention that allylindium reagents give anti diastereoselectivity. Why is this useful? Knowing the inherent preference of organometallic reagents allows you to choose a reagent that either matches or reinforces the stereochemical bias already present in your chiral Apoverbenone-derived substrate. This is a key strategy for achieving high overall stereocontrol [1].

References

solvent optimization for Apoverbenone reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Optimized Protocol

About Apoverbenone: Apoverbenone (6,6-dimethylnorpin-3-en-2-one) is a cyclic enone. Its synthesis via the dehydrogenation of ketones like (+)-Nopinone is a key transformation in producing versatile intermediates for pharmaceuticals and biologically active compounds [1] [2].

Optimized Reaction Summary: The optimized one-step method uses allyl-palladium catalysis to convert ketones to enones via zinc enolates, operating under salt-free conditions [2].

Detailed Protocol for α,β-Dehydrogenation to Apoverbenone This protocol is adapted from the 2018 study for the synthesis of (+)-apoverbenone from (+)-nopinone [2].

  • Objective: α,β-Dehydrogenation of (+)-Nopinone (1a) to this compound (2a).

  • Reaction Principle: A palladium-catalyzed dehydrogenation via a zinc enolate intermediate.

  • Key Advantages:

    • One-step process: Improved step economy over traditional two-step methods (e.g., halogenation/selenylation followed by elimination).
    • Salt-free conditions: Avoids the use of metal halide salts, which were found to be detrimental to reaction efficiency.
    • Broad functional group tolerance: Works in the presence of acid-sensitive protecting groups (TBS, MOM), acetals, strained ring systems, and tertiary amines.
  • Reagents & Materials:

    • Substrate: (+)-Nopinone (1a)
    • Base: Zn(TMP)₂ (commercially available)
    • Catalyst: Allyl-Palladium complex (e.g., Allyl-Pd(cinnamyl)Cl dimer with appropriate ligands)
    • Oxidant: Diethyl allyl phosphate
    • Solvent: Anhydrous solvent (exact type not specified in the abstract, common choices for such reactions include THF or dioxane)
  • Procedure:

    • Charge a reaction vessel with (+)-nopinone (1a).
    • Add the chosen anhydrous solvent.
    • Add Zn(TMP)₂ as the base.
    • Add the allyl-palladium catalyst and diethyl allyl phosphate as the oxidant.
    • Stir the reaction mixture at the recommended temperature (e.g., room temperature or elevated temperature, as per the specific catalyst system) until completion is indicated by TLC or GC-MS monitoring.
    • Upon completion, quench the reaction and work up as required.
    • Purify the crude product to obtain this compound (2a).

The workflow for this optimized reaction can be summarized as follows:

G start (+)-Nopinone zinc_enolate Zinc Enolate Intermediate start->zinc_enolate Deprotonation base Zn(TMP)₂ Base base->zinc_enolate catalyst Allyl-Pd Catalyst palladium_enolate Allyl-Palladium Enolate catalyst->palladium_enolate oxidant Diethyl Allyl Phosphate oxidant->catalyst Regenerates Catalyst zinc_enolate->palladium_enolate Transmetalation end This compound palladium_enolate->end β-Hydride Elimination propene Propene palladium_enolate->propene Reductive Elimination

Diagram 1: Catalytic cycle for the allyl-palladium-catalyzed dehydrogenation of (+)-nopinone to this compound.

Optimization Data and Key Findings

The research team systematically evaluated various parameters. The data below highlights the critical importance of the specific base and oxidant combination, and the necessity of salt-free conditions [2].

Entry Base Oxidant Additive Reaction Conditions NMR Yield (%)
1 Zn(TMP)₂ Diethyl allyl phosphate None Salt-free 80 (70)
2 Zn(TMP)₂ Allyl acetate None Salt-free 11
3 Zn(TMP)₂ Diethyl allyl phosphate ZnCl₂ With additive 27
4 Zn(TMP)₂·2LiCl Diethyl allyl phosphate None With in-situ LiCl 56
5 Zn(TMP)₂·2LiCl Diethyl allyl phosphate ZnCl₂ With additives 44
6 LiTMP Diethyl allyl phosphate ZnCl₂ With additive 33

Troubleshooting Guide

Here are solutions to common problems, based on the optimization study [2].

Problem & Symptoms Possible Cause Recommended Solution
Low Yield of Apoverbenone Suboptimal Base/Oxidant Use the specific combination of Zn(TMP)₂ base and diethyl allyl phosphate oxidant. Avoid substitutes like allyl acetate [2].
Detrimental Salt Additives Employ strictly salt-free conditions. The presence of LiCl or ZnCl₂ significantly reduces yield [2].
Formation of α-Allylated Byproduct Overly nucleophilic enolate The use of a zinc enolate (less reactive) instead of a lithium enolate suppresses the competing Tsuji-Trost allylation pathway [2].
No Reaction Impurities or incorrect setup Ensure all reagents are fresh and the system is moisture-free. Confirm the activity of the palladium catalyst and the quality of the base [2].

Frequently Asked Questions

Q1: Why are salt-free conditions so critical in this specific reaction?

The presence of metal halide salts like LiCl or ZnCl₂ disrupts the reaction pathway, leading to a sharp decline in yield. The exact role is complex, but it is hypothesized that salts may alter the aggregation state of the enolate or the ligand sphere around palladium, favoring unproductive pathways [2].

Q2: Can this method be applied to acyclic ketones?

No, the current protocol has a key limitation. When applied to acyclic ketones like butyrophenone, it leads to a complex mixture of products without forming the desired enone. The method is currently effective for cyclic ketones including monocyclic, bicyclic, and steroidal frameworks [2].

Q3: How does this one-step method compare to traditional two-step approaches?

This one-step method offers superior step economy, reducing ancillary waste and production times. It is particularly valuable for complex molecules with acid-sensitive functional groups (e.g., TBS-ethers, acetals) that might not survive the acidic conditions often used in other one-step methodologies [2].

Q4: What is the role of the allyl-palladium complex?

It acts as a catalytic shuttle. It accepts the enolate via transmetalation to form an allyl-palladium enolate intermediate. This intermediate then undergoes β-hydride elimination to form the enone product and a palladium-hydride species, which finally reductively eliminates propene and regenerates the active palladium(0) catalyst [2].

A Framework for Solvent Optimization

While the primary study provides a specific solvent system, your research might require further optimization. The following decision tree outlines a general approach, inspired by computational methods like COSMO-RS [3].

G start Define Solvent Optimization Goal goal1 Maximize Solute Solubility start->goal1  Template: SOLUBILITY goal2 Optimize Liquid-Liquid Extraction start->goal2  Template: LLEXTRACTION step1 Select Solvent Library (e.g., 100 candidates) goal1->step1 goal2->step1 step2 Apply MINLP Formulation & COSMO-RS/SAC Parameters step1->step2 step3 Run Optimization with -Multistart Flag step2->step3 step4 Validate Top Candidates Experimentally step3->step4

Diagram 2: A high-level workflow for tackling complex solvent selection problems using mathematical optimization.

References

troubleshooting dehydration steps in Apoverbenone synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Dehydration in Apoverbenone Synthesis

Problem Root Cause Solution Key Parameters & Expected Outcome
Formation of byproduct 3-(phenylthio)verbenone [1] Pummerer reaction occurring due to acidic contaminants in sulfoxide intermediates. Use purified sulfoxide precursors. Ensure no acidic impurities are present before the elimination step. [1] Sulfoxides 10a,b and 18a smoothly undergo syn elimination to desired enone when pure. [1]
Low yield or decomposition during thermalsulfoxide elimination [1] Instability of specific sulfoxide diastereomers (e.g., 18b) to heat and conformational requirements. Use the allyl-palladium-catalyzed dehydrogenation method as a modern, one-step alternative to avoid sulfoxide chemistry entirely. [2] Optimized Protocol [2]: Base: Zn(TMP)₂, Oxidant: Diethyl allyl phosphate, Conditions: Salt-free. Outcome: 70% isolated yield of (+)-apoverbenone from (+)-nopinone. [2]
Poor efficiency in allyl-palladium dehydrogenation [2] Use of suboptimal bases, oxidants, or the presence of metal halide salts. Adhere strictly to the optimized system: Zn(TMP)₂ base, diethyl allyl phosphate oxidant, and salt-free conditions. Avoid ZnCl₂ or LiCl additives. [2] Allyl acetate as oxidant gave only 11% NMR yield. ZnCl₂ additive reduced yield to 27%. [2]
General low yield in classical dehydrobromination Not explicitly stated in results, but a common issue in such reactions can be overhandling or impure starting material. Follow the reported procedure using lithium bromide and lithium carbonate in dimethyl sulphoxide for dehydrobromination. [3] Reported to give this compound in good yield from (-)-pin-2(10)-ene. [3]

Detailed Experimental Protocols

Protocol 1: One-Step Allyl-Palladium-Catalyzed Dehydrogenation [2]

This modern method converts nopinone directly to apoverbenone and is highly recommended to bypass issues with multi-step dehydrations.

  • Reaction Setup: In an appropriate reaction vessel, charge (+)-nopinone (1a) and the palladium catalyst (specific catalyst detailed in the source publication).
  • Base and Solvent: Use commercially available Zn(TMP)₂ as the base under salt-free conditions.
  • Oxidation: Employ diethyl allyl phosphate as the oxidant.
  • Reaction Monitoring: Monitor the reaction until complete conversion of the starting material is observed.
  • Work-up and Isolation: Isolate this compound (2a) using standard techniques. The expected isolated yield is 70%. [2]

Visual Guide: Allyl-Palladium Dehydrogenation Workflow

Start (+)-Nopinone Step1 Reaction with Zn(TMP)₂ Base Start->Step1 Step2 Transmetalation to Form Zinc Enolate Step1->Step2 Step3 Transmetalation with Allyl-Pd Catalyst Step2->Step3 Step4 β-Hydride Elimination Step3->Step4 Step5 Reductive Elimination (Propene Gas Released) Step4->Step5 End This compound Step5->End

Protocol 2: Classical Two-Step Sulfenylation-Dehydrosulfenylation [1]

This traditional approach involves constructing the enone via a sulfoxide intermediate.

  • Sulfenylation: React (+)-nopinone with a phenylsulfenylating agent to form a 3-(phenylsulfinyl)nopinone intermediate.
  • Critical Purification: Purify the obtained sulfoxides (10a,b or 18a,b) meticulously to remove all acidic contaminants.
  • Dehydrosulfenylation: Subject the purified sulfoxide to thermal elimination conditions to trigger the removal of phenylsulfenic acid in a syn elimination manner, yielding this compound.
  • Caution: If acidic impurities are present, the Pummerer reaction will compete, leading to the thioverbenone byproduct. [1]

Visual Guide: Classical Sulfoxide Dehydration Pathway

Nopinone (+)-Nopinone Sulfoxide 3-(Phenylsulfinyl)nopinone (Purified Intermediate) Nopinone->Sulfoxide Sulfenylation Apoverbenone This compound Sulfoxide->Apoverbenone Thermal Elimination (syn elimination) Byproduct 3-(Phenylthio)verbenone (Byproduct) Sulfoxide->Byproduct If Acidic Impurities (Pummerer Reaction)

Frequently Asked Questions (FAQs)

Q1: Why is the absolute configuration at the sulfur atom in my sulfoxide intermediate important? The stability and reactivity of the 3-(phenylsulfinyl)nopinone intermediates are highly dependent on the absolute configuration at the sulfur atom. Specific diastereomers (e.g., 18b) are unstable to heat and may lead to decomposition instead of the desired elimination, drastically reducing your yield. [1]

Q2: I want to avoid sulfoxides altogether. Is there another proven one-step method? Yes. The allyl-palladium-catalyzed α,β-dehydrogenation of ketones is a robust, one-step alternative. It uses a zinc enolate and is particularly noted for its tolerance of acid-sensitive protecting groups, making it excellent for complex molecule synthesis. [2]

Q3: What is the most critical factor for a successful sulfenylation-dehydrosulfenylation? Scrupulous purification of the sulfoxide intermediate is non-negotiable. The presence of even trace acidic contaminants will divert the reaction pathway via the Pummerer reaction, producing 3-(phenylthio)verbenone as a significant byproduct and lowering your yield of apoverbenone. [1]

References

Apoverbenone compared to verbenone in synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: A Quick Comparison

The table below summarizes the core identities of Apoverbenone and Verbenone.

Feature Apoverbenone Verbenone
IUPAC Name 6,6-dimethylnorpin-3-en-2-one [1] 4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one [2] [3]
Chemical Structure Norpinene derivative (lacking one methyl group from the pinene skeleton) [1] Pinene derivative [2]
Primary Role in Synthesis A synthetic precursor and a specialized chiral building block [4] [1] A versatile starting material for complex molecules; also used directly as an insect pheromone [2] [5]
Key Application Example Preparation of optically active Verbenone [4] Synthesis of Tetrahydrocannabinol (THC) and other cannabinoids [5]

Synthesis and Methodologies

Apoverbenone Preparation

Apoverbenone is efficiently prepared from pinene derivatives. One key method involves the dehydrobromination of 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one. This reaction, using lithium bromide and lithium carbonate in dimethyl sulfoxide, yields Apoverbenone in good yields [1]. This method can start with enantiomerically pure pinene, producing optically active Apoverbenone with high optical purity [1].

Another advanced method involves a sulfenylation-dehydrosulfenylation sequence starting from nopinone (itself available from β-pinene). This method is directed toward constructing an enone function and is useful for preparing both enantiomers of Apoverbenone and Verbenone in satisfactory overall yields [4]. The process requires purified sulfoxides to avoid a competing Pummerer reaction, which leads to byproducts [4].

Verbenone Synthesis and Use

A primary route to Verbenone is the oxidation of the more common terpene, α-pinene [2]. This makes it readily accessible on a larger scale.

In complex molecule synthesis, Verbenone and its reduced form, verbenol, are prized chiral starting materials. A classic example is the synthesis of Tetrahydrocannabinol (THC). In this route, (-)-verbenol is activated with a Lewis acid (like BF₃) to form an allylic cation. This cation then undergoes a Friedel-Crafts alkylation with olivetol to form the cannabinoid structure [5]. The stereochemistry of the verbenol is efficiently transferred to the final THC molecule [5].

Application Workflows

To visually summarize their roles, the following diagrams illustrate the synthetic pathways connecting these molecules.

AlphaPinene α-Pinene Verbenone Verbenone AlphaPinene->Verbenone Oxidation [2] Apoverbenone Apoverbenone AlphaPinene->Apoverbenone Multi-step process [4] [1] THC THC / Cannabinoids Verbenone->THC Friedel-Crafts alkylation [5] Apoverbenone->Verbenone Further elaboration [4] ChiralSynthesis Other Chiral Targets Apoverbenone->ChiralSynthesis Chiral building block [4]

Figure 1: Synthetic Relationship. This chart shows how Apoverbenone and Verbenone are derived from α-pinene and their primary roles in downstream synthesis, particularly in creating complex molecules like THC.

Start (-)-Verbenol Cation Allylic Cation Intermediate Start->Cation Lewis Acid Activation (e.g., BF₃) [5] Alkylation Olivetylverbenyl Intermediate Cation->Alkylation Friedel-Crafts Alkylation with Olivetol [5] THC (-)-trans-Δ8-THC Alkylation->THC Cyclization & Rearrangement [5]

Figure 2: Verbenone in THC Synthesis. This workflow details the key steps in using verbenol, closely related to verbenone, for the stereoselective synthesis of THC, highlighting the critical Lewis acid-mediated step.

Key Comparative Insights for Researchers

  • Apoverbenone as a Precursor: Apoverbenone's primary utility lies in its role as a precise synthetic precursor to Verbenone itself and other complex structures [4] [1].
  • Verbenone's Versatility: Verbenone is a more common starting point in complex natural product synthesis, such as the production of cannabinoids [5]. Its direct use as an insect pheromone in forestry also demonstrates its practicality outside the lab [2] [6].
  • Chiral Pool Advantage: Both compounds exemplify the "chiral pool" approach, where complex, enantiopure natural products are used as starting points for synthesis, avoiding the need for difficult asymmetric transformations [5].

References

Synthesis of Optically Active Apoverbenone from Nopinone

Author: Smolecule Technical Support Team. Date: February 2026

This method utilizes a sulfenylation-dehydrosulfenylation approach to construct the enone function of Apoverbenone. The key steps and experimental data are summarized below. [1]

Aspect Details
Primary Starting Material Optically active (+)-Nopinone (readily available from (-)-β-pinene) [1]
Key Synthetic Strategy Sulfenylation-dehydrosulfenylation method [1]
Key Step Syn elimination of phenylsulfenic acid from a purified sulfoxide intermediate [1]
Critical Experimental Note The sulfoxide precursor must be purified before elimination. Acidic contaminants will promote a competing Pummerer reaction, leading to a byproduct (3-(phenylthio)verbenone) instead of the desired Apoverbenone. [1]
Overall Yield Synthetically satisfactory (specific yield not quantified in the available excerpt) [1]

The following diagram illustrates the logical relationship and workflow of this synthetic pathway.

Start (+)-Nopinone Step1 Sulfenylation Start->Step1 Intermediate Sulfoxide Intermediate (Requires Purification) Step1->Intermediate Step2 Dehydrosulfenylation (Syn Elimination) Intermediate->Step2 Pure Byproduct Pummerer Reaction Byproduct Intermediate->Byproduct With Acidic Contaminants End (+)-Apoverbenone Step2->End

Related Synthetic Context

  • Versatility of the Method: The same sulfenylation-dehydrosulfenylation methodology used for this compound can also be applied to synthesize its enantiomer ((-)-Apoverbenone) and Verbenone, starting from (-)-Nopinone. [1]
  • Chiral Pool Strategy: This synthesis is an example of a chiral pool approach, where a readily available, enantiopure natural product ((-)-β-pinene) is used as a starting material. This avoids the need for complex asymmetric transformations to create chiral centers. [2]

References

comparison of Apoverbenone dehydrogenation methods

Author: Smolecule Technical Support Team. Date: February 2026

Dehydrogenation Methods for Apoverbenone

The table below summarizes the key methods identified for the synthesis of Apoverbenone via the dehydrogenation of nopinone.

Method Name Reaction Type Key Reagents & Conditions Reported Yield Key Advantages
Allyl-Palladium Catalysis [1] One-step α,β-dehydrogenation Zn(TMP)₂ base, Allyl-Palladium catalyst, Diethyl allyl phosphate oxidant, Salt-free conditions, Room temperature 70% (isolated) Excellent step economy; avoids high temperatures; tolerant of acid-sensitive functional groups.
Traditional Dehydrobromination [2] Two-step dehydrobromination 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one precursor, LiBr, LiCO₃, Dimethyl sulfoxide (DMSO) solvent "Good yield" (not quantified) Established classical method; relies on readily available reagents.

Experimental Protocols

Here is a detailed methodology for the key modern catalytic method:

  • Protocol for Allyl-Palladium Catalyzed Dehydrogenation [1]:
    • Reaction Setup: Add the ketone starting material, (+)-nopinone, to a reaction vessel.
    • Base and Catalyst: Use commercially available zinc bis(2,2,6,6-tetramethylpiperidide) (Zn(TMP)₂) as the base. Employ an allyl-palladium complex as the catalyst.
    • Oxidant: Use diethyl allyl phosphate as the oxidant.
    • Solvent and Conditions: Conduct the reaction under salt-free conditions, which was found to be optimal. The reaction proceeds at room temperature.
    • Work-up and Isolation: Upon completion, work up the reaction and purify the product to obtain (+)-apoverbenone.

Visual Workflow

The following diagram illustrates the workflow and logical relationship of the modern catalytic dehydrogenation process.

Start (+)-Nopinone Step1 Reaction with Zn(TMP)₂ Base Start->Step1 Step2 Form Zinc Enolate Step1->Step2 Step3 Transmetalation with Allyl-Palladium Catalyst Step2->Step3 Allyl Phosphate Oxidant Step4 β-Hydride Elimination Step3->Step4 Step5 Reductive Elimination (Releases Propene) Step4->Step5 End This compound Step5->End

Research Context and Comparison

  • Modern Method Focus: Recent research emphasizes the development of the one-step allyl-palladium catalysis due to its superior step economy, reducing ancillary waste and production time compared to traditional two-step methods [1].
  • Limitation of Scope: It is important to note that the optimized allyl-palladium protocol has been demonstrated as highly effective for cyclic ketones like nopinone but was found to be ineffective for acyclic ketones, leading to complex mixtures [1].

References

validation of Apoverbenone-based synthetic routes

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Synthetic Pathways to THC

The synthesis of the THC scaffold is challenging, primarily due to the complexity of constructing its terpenoid C-ring with the correct stereochemistry [1]. Synthetic strategies can be broadly categorized into chiral pool approaches (using naturally occurring, enantiopure terpenes) and asymmetric synthetic approaches [1].

The following table compares several key synthetic routes, highlighting the role of the Apoverbenone pathway.

Synthetic Route Key Starting Material Core Reaction Key Advantages / Characteristics
Apoverbenone Route [2] (+)-Apoverbenone (from (+)-nopinone) [3] Condensation with olivetol using a Lewis acid (e.g., BF₃) [2] Provides a direct and efficient pathway; useful for producing ¹³C-labeled THC for analytical standards [2].
(-)-Verbenol Route [1] (-)-Verbenol Friedel-Crafts alkylation of olivetol One of the first stereoselective syntheses; can produce either Δ⁸-THC or Δ⁹-THC isomer selectively based on reaction conditions [1].
*p*-Mentha-2,8-dien-1-ol Route [1] p-Mentha-2,8-dien-1-ol Sequential electrophilic aromatic substitution and cyclization with olivetol A established chiral pool method to produce the thermodynamically stable (-)-trans-Δ⁸-THC isomer [1].

Detailed Experimental Protocol: The Apoverbenone Route

The synthesis of [¹³C₄]-Δ⁹-THC using the Apoverbenone pathway demonstrates a practical application of this method [2].

  • Synthesis of [¹³C₄]-Olivetol: The labeled alkyl chain is introduced via a Wurtz-type reaction. A Grignard reagent prepared from [¹³C₄]-n-bromobutane is reacted with 1-(bromomethyl)-3,5-dimethoxybenzene in the presence of dilithium tetrachlorocuprate to yield [¹³C₄]-1-(3,5-dimethoxyphenyl)pentane. The methoxy ether groups are then removed by heating in pyridine hydrochloride at 200°C to obtain [¹³C₄]-olivetol [2].
  • Condensation to Form [¹³C₄]-Δ⁹-THC: The labeled [¹³C₄]-olivetol is condensed with the terpene this compound using boron trifluoride (BF₃) as a Lewis acid catalyst. After purification by preparative HPLC, [¹³C₄]-Δ⁹-THC is isolated [2].

The workflow for this two-step synthesis is as follows:

Start Start: [13C4]-n-bromobutane Step1 Step 1: Wurtz-type reaction with 1-(bromomethyl)-3,5-dimethoxybenzene Start->Step1 Int1 Intermediate: [13C4]-1-(3,5-dimethoxyphenyl)pentane Step1->Int1 Step2 Step 2: Demethylation (Pyridine HCl, 200°C) Int1->Step2 Int2 Key Intermediate: [13C4]-Olivetol (6) Step2->Int2 Step3 Step 3: Condensation with this compound (7), BF3 catalyst Int2->Step3 End Final Product: [13C4]-Δ9-THC (1) Step3->End

Apoverbenone Route to 13C-Labeled THC

Insights for Researchers

  • Verbenone vs. Apoverbenone: While both are derived from pinene, the verbenone route is historically significant for the first stereoselective THC synthesis [1]. The apoverbenone route is valued for its application in producing isotopically labeled internal standards for accurate mass spectrometry [2].
  • Choosing a Route: The choice of synthetic pathway often involves a trade-off between simplicity and flexibility. Chiral pool approaches (using verbenone, p-mentha-2,8-dien-1-ol, or apoverbenone) are generally preferred for their stereochemical control using readily available natural products. In contrast, asymmetric synthesis offers more flexibility for creating novel cannabinoid derivatives that are not accessible from natural terpene precursors [1].

References

stereoselectivity comparison of Apoverbenone reactions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Stereoselectivity

Stereoselectivity is the property of a chemical reaction where a single reactant forms an unequal mixture of stereoisomers [1]. There are two primary types:

  • Enantioselectivity: The preferential formation of one enantiomer over the other [1].
  • Diastereoselectivity: The preferential formation of one diastereomer over another [1].

The selectivity arises from differences in steric and electronic effects in the reaction's mechanistic pathways [1].

Synthesis and Stereoselectivity of Apoverbenone

Apoverbenone (6,6-dimethylnorpin-3-en-2-one) is an optically active compound useful as a chiral source in synthesis [2] [3]. The following table summarizes key stereoselective reactions involved in its preparation.

Reaction / Transformation Starting Material Key Method Stereochemical Outcome / Product
Dehydrobromination [3] 3-bromo-6,6-dimethylbicyclo[3.1.1]heptan-2-one Treatment with lithium bromide & lithium carbonate in DMSO Yields (+)-Apoverbenone (from (-)-pin-2(10)-ene of 91% optical purity); [α]D +319° (c 2.4% in CHCl3) [3]
Sulfenylation-Dehydrosulfenylation [2] (+)-Nopinone (from (-)-β-pinene) Sulfenylation followed by dehydrosulfenylation to construct the enone function. Yields this compound and (+)-Verbenone in synthetically satisfactory overall yields [2].
Sulfoxide Elimination [2] 3-(phenylsulfinyl)nopinones (e.g., 10a, b) and 4-methyl derivatives (e.g., 18a, b) syn-Elimination of phenylsulfenic acid 10a, b and 18a smoothly provide Apoverbenone/Verbenone. 18b gives decomposed products, indicating stability and reactivity are dependent on the absolute configuration at the sulfur atom [2].

The synthesis of Apoverbenone highlights diastereoselectivity, where pre-existing chiral centers in the starting material bias the formation of new stereocenters or double bonds with a specific geometry [1] [2].

Experimental Protocol: Key Synthesis Steps

The following workflow generalizes the sulfenylation-dehydrosulfenylation method cited for preparing optically active Apoverbenone and Verbenone from nopinone [2].

ApoverbenoneSynthesis start (+)-Nopinone (1) step1 Sulfenylation start->step1 intermediate1 Sulfoxide Intermediates (10a,b, 18a,b) step1->intermediate1 step2 Purification intermediate1->step2 intermediate_pure Purified Sulfoxides step2->intermediate_pure step3 Dehydrosulfenylation (syn-Elimination) intermediate_pure->step3 product1 This compound (4a) step3->product1 product2 (+)-Verbenone (5a) step3->product2 byproduct Phenylsulfenic Acid Elimination step3->byproduct caution Critical: Use Purified Sulfoxides. Acidic contaminants lead to Pummerer reaction byproduct. caution->step2

The Role of Sulfoxide Configuration

The stereochemical outcome of the synthesis is critically dependent on the configuration of the sulfur atom in the sulfoxide intermediates [2]. The diagram below illustrates this logical relationship.

SulfoxideConfig A Absolute Configuration at Sulfur Atom B1 Thermodynamic Stability of Sulfoxide Isomer A->B1 B2 Reactivity in Elimination Step A->B2 C1 e.g., trans-Isomer 10a is more stable B1->C1 C2 e.g., cis-Isomer 18b is unstable to heat B2->C2 D Overall Yield and Success of Reaction C1->D C2->D

Key Takeaways for Researchers

  • A Viable Chiral Pool Starting Material: Optically active Apoverbenone can be efficiently prepared from readily available terpene-derived precursors like nopinone, serving as a valuable chiral building block for complex synthesis [2] [3].
  • Stereochemical Control Point: The sulfenylation-dehydrosulfenylation method is a key strategy, where the absolute configuration at the sulfur atom in intermediate sulfoxides dictates both the stability of the intermediates and their reactivity in the final elimination step [2].
  • Critical Practical Consideration: Purification of the sulfoxide intermediates is essential to prevent acid-catalyzed side reactions like the Pummerer reaction, which would lead to undesired byproducts [2].

References

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Dates

Last modified: 04-14-2024

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